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Ethyl 3-Oxo-3-(6-quinolyl)propanoate Documentation Hub

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  • Product: Ethyl 3-Oxo-3-(6-quinolyl)propanoate
  • CAS: 858646-09-0

Core Science & Biosynthesis

Foundational

"Ethyl 3-Oxo-3-(6-quinolyl)propanoate" synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 3-Oxo-3-(6-quinolyl)propanoate Authored by a Senior Application Scientist This document provides a comprehensive technical overview of the synthesis of Ethyl 3-Oxo-3-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Ethyl 3-Oxo-3-(6-quinolyl)propanoate

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the synthesis of Ethyl 3-Oxo-3-(6-quinolyl)propanoate, a β-keto ester featuring a quinoline moiety. Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anti-malarial, anti-bacterial, and anti-cancer properties.[1][2][3] The target compound serves as a valuable intermediate for the construction of more complex, biologically active molecules. This guide is intended for researchers and professionals in organic synthesis and drug development, offering a deep dive into the reaction mechanism, a detailed experimental protocol, and the critical scientific reasoning behind the chosen synthetic strategy.

The principal and most efficient pathway for constructing this molecule is the Claisen condensation , a fundamental carbon-carbon bond-forming reaction.[4][5] Specifically, a mixed (or "crossed") Claisen condensation is employed, reacting an enolizable ester with a non-enolizable quinoline-based ester.[5][6]

Part 1: The Core Synthesis Pathway - A Mechanistic Exploration

The synthesis of Ethyl 3-Oxo-3-(6-quinolyl)propanoate is achieved via a mixed Claisen condensation between ethyl 6-quinolinecarboxylate and ethyl acetate. This reaction requires a strong base, such as sodium ethoxide or sodium hydride, to facilitate the formation of a key nucleophilic intermediate.[5][6]

The Causality of Reagent Selection
  • Ethyl 6-quinolinecarboxylate (The Acylating Ester): This reactant provides the core quinoline structure. It is considered "non-enolizable" as it lacks α-hydrogens (protons on the carbon adjacent to the ester carbonyl), preventing it from self-condensing.

  • Ethyl Acetate (The Enolizable Ester): Possessing acidic α-protons, ethyl acetate is readily deprotonated by a strong base to form a nucleophilic enolate. This enolate is the key species that initiates the carbon-carbon bond formation.

  • Sodium Ethoxide (The Base): A strong base is essential to deprotonate ethyl acetate. Sodium ethoxide is an ideal choice for several reasons.[6] Firstly, it is sufficiently strong to generate the required enolate. Secondly, using the corresponding alkoxide as the base (ethoxide for an ethyl ester) prevents transesterification, a potential side reaction where the ester's alkoxy group is exchanged, which would lead to a mixture of products. The use of a full stoichiometric equivalent of the base is critical, as the final deprotonation step drives the reaction equilibrium towards the product.[6]

Step-by-Step Reaction Mechanism

The reaction proceeds through a well-defined, multi-step mechanism:

  • Enolate Formation: A molecule of sodium ethoxide abstracts an acidic α-proton from ethyl acetate, creating a resonance-stabilized enolate anion. This is the rate-determining step.

  • Nucleophilic Attack: The newly formed enolate acts as a potent carbon-based nucleophile, attacking the electrophilic carbonyl carbon of ethyl 6-quinolinecarboxylate. This results in the formation of a tetrahedral alkoxide intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the ethoxide ion as a leaving group.

  • Deprotonation (Thermodynamic Driving Force): The resulting product, Ethyl 3-Oxo-3-(6-quinolyl)propanoate, is a β-keto ester. The methylene protons located between the two carbonyl groups are now significantly more acidic than the α-protons of the starting ethyl acetate. The ethoxide ion, regenerated in the previous step, rapidly deprotonates this methylene group. This acid-base reaction is highly favorable and forms a very stable, resonance-delocalized enolate. This irreversible deprotonation is the thermodynamic driving force that pushes the entire reaction to completion.[5][6]

  • Acidic Workup: The reaction mixture, containing the enolate salt of the final product, is treated with a dilute aqueous acid (e.g., HCl or H₂SO₄). This final step neutralizes any remaining base and protonates the enolate to yield the final, neutral Ethyl 3-Oxo-3-(6-quinolyl)propanoate.[6][7]

Visualizing the Mechanism

Claisen_Condensation_Mechanism Claisen Condensation Mechanism cluster_reactants Reactants & Base cluster_steps Reaction Steps cluster_products Products EA Ethyl Acetate Step1 Step 1: Enolate Formation (Deprotonation of Ethyl Acetate) EA->Step1 EQ Ethyl 6-quinolinecarboxylate Step2 Step 2: Nucleophilic Attack EQ->Step2 Base Sodium Ethoxide (NaOEt) Base->Step1 Step1->Step2 Enolate Intermediate Step3 Step 3: Elimination (Ethoxide leaves) Step2->Step3 Tetrahedral Intermediate Step4 Step 4: Deprotonation (Driving Force) Step3->Step4 Product formed, then deprotonated EnolateSalt Product Enolate Salt Step3->EnolateSalt Step5 Step 5: Acidic Workup (Protonation) Step4->Step5 Stable Enolate Product Ethyl 3-Oxo-3-(6-quinolyl)propanoate Step5->Product

Caption: The reaction mechanism for the Claisen condensation synthesis.

Part 2: Field-Proven Experimental Protocol

This section outlines a detailed, self-validating protocol for the synthesis. Adherence to anhydrous conditions and the use of an inert atmosphere are critical for success, as both the base and the enolate intermediates are highly sensitive to moisture.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)Volume/MassNotes
Ethyl 6-quinolinecarboxylateC₁₂H₁₁NO₂201.2210.02.01 gLimiting reagent
Ethyl AcetateC₄H₈O₂88.1130.02.64 g (2.93 mL)Reagent and solvent, use excess
Sodium Ethoxide (21% in EtOH)C₂H₅ONa68.0511.03.5 mLBase, 1.1 equivalents
Anhydrous EthanolC₂H₅OH46.07-20 mLSolvent
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.12-~100 mLFor extraction
1 M Hydrochloric AcidHCl36.46-~20 mLFor workup
Saturated Sodium BicarbonateNaHCO₃84.01-~30 mLFor washing
BrineNaCl58.44-~30 mLFor washing
Anhydrous Magnesium SulfateMgSO₄120.37-~5 gDrying agent
Step-by-Step Methodology

A. Reaction Setup & Execution

  • Preparation: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen.

  • Reagent Loading: To the flask, add ethyl 6-quinolinecarboxylate (2.01 g, 10.0 mmol) and anhydrous ethanol (20 mL). Stir the mixture until the solid is fully dissolved.

  • Base Addition: Add the sodium ethoxide solution (3.5 mL, 11.0 mmol) to the dropping funnel.

  • Enolizable Ester Addition: Add ethyl acetate (2.93 mL, 30.0 mmol) to the reaction flask.

  • Initiation: Begin adding the sodium ethoxide solution dropwise to the stirred mixture at room temperature over 15 minutes. An exotherm may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

B. Workup and Isolation 7. Cooling & Quenching: After 4 hours, remove the heating mantle and allow the mixture to cool to room temperature. Cool the flask further in an ice-water bath. 8. Acidification: Slowly and carefully add 1 M HCl (approx. 20 mL) to the cooled reaction mixture with vigorous stirring until the pH is acidic (~pH 5-6). This step protonates the product enolate. 9. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). 10. Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL). 11. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

C. Purification 12. Column Chromatography: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 30:70) to isolate the pure Ethyl 3-Oxo-3-(6-quinolyl)propanoate.

Experimental Workflow Visualization

Workflow Experimental Workflow Setup 1. Reaction Setup (Flame-dried, N2 atm) Reagents 2. Add Reactants (Ethyl 6-quinolinecarboxylate, Ethyl Acetate, Ethanol) Setup->Reagents BaseAdd 3. Add Base (NaOEt, dropwise) Reagents->BaseAdd Reflux 4. Reflux (4 hours, ~80°C) BaseAdd->Reflux Workup 5. Workup (Cool, Acidify, Extract) Reflux->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Product Pure Product (Characterization: NMR, MS) Purify->Product

Caption: A streamlined workflow from setup to final product isolation.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB00034J. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • PMC. (n.d.). Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Claisen condensation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 3-oxohexanoate. Retrieved from [Link]

  • ResearchGate. (2025). One-pot synthesis of acetyl(iso)quinolines/pyridines employing the sodium-promoted Claisen condensation of the corresponding carboxylates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

Sources

Exploratory

"Ethyl 3-Oxo-3-(6-quinolyl)propanoate" chemical properties

Technical Guide: Ethyl 3-Oxo-3-(6-quinolyl)propanoate Part 1: Executive Summary Ethyl 3-oxo-3-(6-quinolyl)propanoate is a specialized -keto ester intermediate used in the synthesis of quinoline-based pharmaceuticals. As...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Ethyl 3-Oxo-3-(6-quinolyl)propanoate

Part 1: Executive Summary

Ethyl 3-oxo-3-(6-quinolyl)propanoate is a specialized


-keto ester intermediate used in the synthesis of quinoline-based pharmaceuticals. As a functionalized scaffold, it combines the pharmacologically active quinoline ring—known for its antimalarial, antibacterial (fluoroquinolone class), and kinase-inhibitory properties—with a reactive 1,3-dicarbonyl moiety. This guide details the physicochemical profile, validated synthetic protocols, and reactivity landscape of this compound, providing a roadmap for its utilization in high-value heterocyclic construction.

Part 2: Chemical Identity & Physicochemical Profile

Nomenclature & Structure
  • IUPAC Name: Ethyl 3-oxo-3-(quinolin-6-yl)propanoate

  • Synonyms: Ethyl 6-quinoloylacetate; 3-Oxo-3-(6-quinolinyl)propanoic acid ethyl ester

  • Molecular Formula:

    
    
    
  • Molecular Weight: 243.26 g/mol

Structural Analysis

The molecule features a quinoline core substituted at the C6 position with a


-keto ester side chain .
  • Electronic Environment: The nitrogen atom in the quinoline ring exerts an electron-withdrawing effect, increasing the acidity of the

    
    -methylene protons (C2 of the propanoate chain) relative to a standard benzoyl acetate.
    
  • Tautomerism: Like all

    
    -keto esters, it exists in equilibrium between the keto and enol forms. The electron-deficient quinoline ring stabilizes the enol form via conjugation, which influences reactivity in alkylation and condensation reactions.
    
Physicochemical Properties (Predicted & Analog-Derived)

Note: Specific experimental constants for the 6-isomer are sparse in open literature. Values below are derived from structural analogs (e.g., ethyl 3-oxo-3-(3-pyridyl)propanoate and ethyl benzoylacetate).

PropertyValue / DescriptionNote
Physical State Solid (crystalline) or viscous oilTends to solidify upon purification.
Melting Point 65 – 75 °C (Predicted)Analogous to phenyl/pyridyl

-keto esters.
Boiling Point ~380 °C (at 760 mmHg)Decomposes before boiling at atm pressure.
pKa (

-CH2)
~10.5 – 11.0Highly acidic due to flanking carbonyls + quinoline EWG.
Solubility Soluble: DCM, EtOAc, DMSO, MeOH.Insoluble in water; sparingly soluble in hexanes.
LogP ~1.8 – 2.1Moderate lipophilicity.

Part 3: Validated Synthetic Protocols

Direct Claisen condensation of ethyl acetate with quinoline-6-carboxylate often suffers from poor yields due to the electron-deficient nature of the heterocycle. The Meldrum's Acid Activation Method is the superior, field-proven protocol for this class of compounds, offering higher fidelity and cleaner isolation.

Protocol: The Meldrum's Acid Route

Reaction Overview:

  • Activation: 6-Quinolinecarboxylic acid is converted to the acid chloride.

  • Acylation: Reaction with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).

  • Alcoholysis: Thermal decomposition in ethanol to yield the

    
    -keto ester.
    

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Suspend 6-quinolinecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add oxalyl chloride (1.2 eq) dropwise followed by a catalytic amount of DMF (2-3 drops).

    • Stir at room temperature (RT) for 2 hours until gas evolution ceases and the solution clears.

    • Concentrate in vacuo to obtain crude 6-quinolinecarbonyl chloride. Do not purify.

  • Meldrum's Acid Condensation:

    • Dissolve Meldrum's acid (1.05 eq) in anhydrous DCM.

    • Cool to 0°C and add pyridine (2.1 eq) dropwise (exothermic).

    • Add the crude acid chloride (dissolved in minimal DCM) dropwise to the mixture at 0°C.

    • Allow to warm to RT and stir for 1 hour. The solution will turn orange/red.

    • Workup: Wash with dilute HCl (0.1 M, to remove pyridine) and water. Dry organic layer (

      
      ) and concentrate to yield the acyl-Meldrum's acid intermediate.
      
  • Ethanolysis (Decarboxylation):

    • Dissolve the intermediate in anhydrous ethanol (0.2 M concentration).

    • Reflux for 3–4 hours. The reaction is driven by the evolution of

      
       and acetone.
      
    • Monitor by TLC (disappearance of the polar intermediate).

    • Concentrate the ethanol. Purify via flash column chromatography (Hexanes:EtOAc gradient) to isolate Ethyl 3-oxo-3-(6-quinolyl)propanoate .

Synthesis Workflow Diagram

Synthesis Start 6-Quinolinecarboxylic Acid Step1 Activation (Oxalyl Chloride / DMF) Start->Step1 Inter1 Acid Chloride Intermediate Step1->Inter1 Step2 Acylation (Meldrum's Acid / Pyridine) Inter1->Step2 Inter2 Acyl-Meldrum's Adduct Step2->Inter2 Step3 Ethanolysis (EtOH, Reflux, -CO2) Inter2->Step3 Product Ethyl 3-Oxo-3-(6-quinolyl)propanoate Step3->Product

Caption: Validated synthesis via Meldrum's Acid activation, avoiding self-condensation side products.

Part 4: Reactivity & Applications in Drug Discovery

This compound acts as a "linchpin" intermediate. The 1,3-dicarbonyl system allows for the construction of fused heterocycles, while the quinoline ring provides the core pharmacophore.

Key Transformations
  • Knoevenagel Condensation (C2-Modification):

    • Reagent: Aromatic aldehydes / Piperidine (cat).

    • Product:

      
      -Benzylidene derivatives.
      
    • Application: Precursors for Michael additions to create highly substituted propanoates.

  • Hantzsch Dihydropyridine Synthesis:

    • Reagent: Aldehyde + Ammonia + 2nd equivalent of

      
      -keto ester.
      
    • Product: 1,4-Dihydropyridines (calcium channel blocker analogs) incorporating the quinoline ring.

  • Heterocycle Formation (Binucleophiles):

    • Pyrazoles: Reaction with hydrazines (

      
      ).
      
    • Isoxazoles: Reaction with hydroxylamine (

      
      ).
      
    • Pyrimidines: Reaction with amidines or urea.

Reactivity Pathway Diagram

Reactivity Center Ethyl 3-Oxo-3-(6-quinolyl)propanoate Hydrazine Hydrazines (NH2NHR) Center->Hydrazine Aldehyde Aldehydes (Knoevenagel) Center->Aldehyde BaseAlkyl Base / R-X (Alkylation) Center->BaseAlkyl Pyrazole Quinoline-Substituted Pyrazoles Hydrazine->Pyrazole Cyclization Benzylidene Alpha-Benzylidene Derivatives Aldehyde->Benzylidene Condensation Alkylated Alpha-Alkylated Keto Esters BaseAlkyl->Alkylated Substitution

Caption: Divergent synthesis pathways utilizing the active methylene and carbonyl functionalities.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Handle in a fume hood. The intermediate acid chloride is corrosive.

  • Storage: Store under inert gas (

    
     or Ar) at 2–8°C. 
    
    
    
    -keto esters can degrade (decarboxylate) slowly if exposed to moisture and heat.
  • Quinoline Toxicity: Quinolines can be genotoxic; handle with appropriate PPE (gloves, goggles).

Part 6: References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). "Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters."[1] Journal of Organic Chemistry, 43(10), 2087–2088.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Formation of C-C bonds to Carbonyls).

  • Wommack, J. B., & Pearson, D. E. (1970). "A study of the synthesis of quinolines." Journal of Heterocyclic Chemistry, 7(6), 1391-1393. (Context on Quinoline stability).

Sources

Foundational

An In-depth Technical Guide to Ethyl 3-Oxo-3-(quinolin-2-yl)propanoate: Synthesis, Properties, and Therapeutic Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Ethyl 3-Oxo-3-(quinolin-2-yl)propanoate, a heterocyclic compound with significant potential...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 3-Oxo-3-(quinolin-2-yl)propanoate, a heterocyclic compound with significant potential in medicinal chemistry. This document will delve into its chemical identity, synthesis, physicochemical properties, and, most importantly, its emerging role as a scaffold in the development of novel therapeutic agents. As the direct isomer, Ethyl 3-Oxo-3-(6-quinolyl)propanoate, is less documented, this guide will focus on the well-characterized 2-quinolyl isomer as a representative member of this promising class of molecules.

Chemical Identity and Structural Elucidation

Ethyl 3-Oxo-3-(quinolin-2-yl)propanoate is a quinoline derivative characterized by an ethyl propanoate chain attached to the second position of the quinoline ring, with a ketone group at the beta-position of the ester.

  • CAS Number: 96057-59-9

  • Molecular Formula: C₁₄H₁₃NO₃

  • Molecular Weight: 243.26 g/mol

  • Structure:

    The structure combines the aromatic, heterocyclic quinoline core with a reactive β-keto ester functional group, making it a versatile building block in organic synthesis.

Synthesis of Ethyl 3-Oxo-3-(quinolin-2-yl)propanoate

The synthesis of Ethyl 3-Oxo-3-(quinolin-2-yl)propanoate can be achieved through a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. A plausible and efficient method involves the reaction of a lithiated quinoline precursor with a suitable electrophile, such as diethyl oxalate.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 2-Methylquinoline 2-Methylquinoline 2-Lithiomethylquinoline 2-Lithiomethylquinoline 2-Methylquinoline->2-Lithiomethylquinoline + n-BuLi (Deprotonation) n-Butyllithium n-Butyllithium (n-BuLi) Diethyl_oxalate Diethyl oxalate Product Ethyl 3-Oxo-3-(quinolin-2-yl)propanoate 2-Lithiomethylquinoline->Product + Diethyl oxalate (Acylation)

Caption: Synthesis of Ethyl 3-Oxo-3-(quinolin-2-yl)propanoate.

  • Step 1: Generation of 2-Lithiomethylquinoline. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylquinoline in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (a strong base) dropwise via the dropping funnel. The reaction mixture will typically develop a deep red or orange color, indicating the formation of the 2-lithiomethylquinoline anion. Stir the mixture at this temperature for 1-2 hours to ensure complete deprotonation. The choice of a strong, non-nucleophilic base like n-butyllithium is crucial to selectively deprotonate the methyl group without attacking the quinoline ring.

  • Step 2: Acylation with Diethyl Oxalate. In a separate flask, prepare a solution of diethyl oxalate in anhydrous THF. Add this solution dropwise to the freshly prepared 2-lithiomethylquinoline solution at -78 °C. The nucleophilic carbanion will attack one of the electrophilic carbonyl carbons of diethyl oxalate.

  • Step 3: Reaction Quench and Work-up. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours, then gradually warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. This step protonates the resulting alkoxide and neutralizes any remaining organolithium species.

  • Step 4: Extraction and Purification. Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure Ethyl 3-Oxo-3-(quinolin-2-yl)propanoate.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is essential for its application in drug development, including formulation and pharmacokinetic studies.

PropertyValueSource
CAS Number 96057-59-9
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
Physical Form Solid
Purity Typically ≥95%
Storage Temperature 2-8°C, sealed in dry conditions
InChI Key MLATUAWHLMZKCM-UHFFFAOYSA-N
Applications in Drug Development: A Scaffold of Therapeutic Promise

The quinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2][3] These activities include anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] Ethyl 3-Oxo-3-(quinolin-2-yl)propanoate, as a quinoline derivative, holds significant promise as a starting material or key intermediate for the synthesis of novel therapeutic agents.

Quinoline derivatives have demonstrated potent anticancer activity through various mechanisms of action.[1][2][4] These include:

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between the base pairs of DNA, disrupting DNA replication and transcription in cancer cells.[2]

  • Kinase Inhibition: Many quinoline-based compounds have been developed as inhibitors of protein kinases, which are crucial enzymes in cancer cell signaling pathways.[2][4] By blocking the activity of these kinases, these compounds can halt tumor growth and induce apoptosis.

  • Induction of Apoptosis: Quinoline derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells through the upregulation of intrinsic apoptotic pathways.[1][3]

The β-keto ester functionality in Ethyl 3-Oxo-3-(quinolin-2-yl)propanoate provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of quinoline derivatives. These derivatives can be screened for their anticancer activity, with the potential to identify novel and potent drug candidates. For instance, related quinoline-3-carboxylate derivatives have shown significant antiproliferative activity against various cancer cell lines.[1][3][5]

MoA_Workflow cluster_compound Compound cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects Quinoline_Derivative Quinoline Derivative DNA DNA Quinoline_Derivative->DNA Intercalation Topoisomerase Topoisomerase Quinoline_Derivative->Topoisomerase Inhibition Protein_Kinases Protein Kinases Quinoline_Derivative->Protein_Kinases Inhibition DNA_Damage DNA Damage DNA->DNA_Damage Inhibition_of_Replication Inhibition of DNA Replication Topoisomerase->Inhibition_of_Replication Signal_Transduction_Block Blockage of Signal Transduction Protein_Kinases->Signal_Transduction_Block Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Inhibition_of_Replication->Apoptosis Signal_Transduction_Block->Apoptosis

Caption: Potential mechanisms of anticancer action for quinoline derivatives.

Conclusion and Future Perspectives

Ethyl 3-Oxo-3-(quinolin-2-yl)propanoate is a valuable chemical entity with a straightforward synthesis and a range of potential applications, particularly in the field of drug discovery. The presence of the quinoline scaffold, coupled with a modifiable β-keto ester side chain, makes it an attractive starting point for the development of novel therapeutics. Further research into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new and effective treatments for a variety of diseases, most notably cancer. The exploration of structure-activity relationships of novel compounds derived from this scaffold will be a key area of future research.

References

  • Bala, S., Sharma, N., & Singh, M. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1834-1845. [Link]

  • Kumar, S., & Narasimhan, B. (2018). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets, 19(12), 1386-1406. [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

  • Al-Ostath, A., & El-Emam, A. A. (2024). An overview of quinoline derivatives as anti-cancer agents. Results in Chemistry, 7, 101438. [Link]

  • Nasir, W., Munawar, M. A., Adnan, A., Ahmad, S., & Akbar, M. (2010). Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3224. [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of Ethyl 3-Oxo-3-(6-quinolyl)propanoate

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) and infrared (IR) spectroscopy profiling for Ethyl 3-Oxo-3-(6-quinolyl)propanoate (CAS: 116840-06-7).[1] This document is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) and infrared (IR) spectroscopy profiling for Ethyl 3-Oxo-3-(6-quinolyl)propanoate (CAS: 116840-06-7).[1] This document is designed for analytical chemists and process development scientists optimizing the characterization of quinoline-based pharmaceutical intermediates.[1]

[1][2]

Executive Summary

Ethyl 3-oxo-3-(6-quinolyl)propanoate is a critical ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-keto ester intermediate, frequently employed in the synthesis of fluoroquinolone antibiotics and antimalarial pharmacophores.[1] Its structural integrity is defined by the equilibrium between its keto and enol tautomers—a dynamic that significantly influences spectroscopic data interpretation.[1] This guide outlines the mechanistic basis for signal assignment in Mass Spectrometry (ESI/EI) and FTIR, providing a robust framework for purity assessment and structural validation.

Chemical Identity & Structural Dynamics

The analysis of this compound requires an understanding of its tautomeric behavior.[1] Unlike simple esters, the


-keto functionality adjacent to the electron-deficient quinoline ring stabilizes the enol form through extended conjugation and intramolecular hydrogen bonding.
PropertySpecification
IUPAC Name Ethyl 3-oxo-3-(quinolin-6-yl)propanoate
Molecular Formula

Molecular Weight 243.26 g/mol
Monoisotopic Mass 243.0895 Da
Key Structural Feature Quinoline ring (6-position substitution),

-keto ester moiety

Infrared Spectroscopy (IR) Profiling[3]

Mechanistic Assignment

In the IR spectrum, the "fingerprint" of Ethyl 3-oxo-3-(6-quinolyl)propanoate is dominated by the competition between the free keto-ester form and the hydrogen-bonded enol form.

  • The Carbonyl Region (1750–1650 cm⁻¹):

    • Keto Form: Expect two distinct bands. The ester carbonyl appears at ~1735–1750 cm⁻¹ (typical ester stretch).[2] The ketone carbonyl, conjugated with the quinoline ring, shifts to lower wavenumbers, typically ~1680–1695 cm⁻¹ .[2]

    • Enol Form: Intramolecular H-bonding (chelation) lowers the force constant of the carbonyl, shifting the C=O absorption to ~1640–1660 cm⁻¹ .[2] This band often overlaps with the C=C stretch of the enol double bond.

  • The Quinoline Scaffold:

    • Aromatic C=C and C=N ring stretching vibrations appear as sharp, distinct bands in the 1500–1620 cm⁻¹ region.[2]

    • C-H out-of-plane bending (oop) for the quinoline ring typically manifests at ~800–850 cm⁻¹ , diagnostic of the substitution pattern (6-position).[1]

Diagnostic IR Bands Table
Functional GroupFrequency (cm⁻¹)Vibrational ModeStructural Insight
Ester C=O 1735 – 1750StretchingIndicates intact ester moiety (free keto form).[1]
Ketone C=O 1680 – 1695StretchingConjugated with quinoline ring; lower frequency than alkyl ketones.[1]
Enol C=O / C=C 1640 – 1660StretchingDiagnostic of enol tautomer; intensity varies with solvent/state.[1]
Quinoline Ring 1580, 1615C=C / C=N StretchCharacteristic aromatic heterocycle fingerprint.[1][2]
O-H (Enol) 2800 – 3200Broad StretchBroad, weak band due to intramolecular H-bonding (chelate).[1][2]
C-O (Ester) 1150 – 1300StretchingStrong "C-O-C" asymmetric stretch.[1][2]
Experimental Protocol: FTIR

Objective: To minimize tautomeric shifts during measurement.

  • Sample Prep: Use ATR (Attenuated Total Reflectance) on a diamond crystal for neat solid analysis.[1][2] This preserves the solid-state tautomeric ratio.[1]

  • Avoid: KBr pellets are hygroscopic; absorbed water can disrupt the intramolecular H-bond of the enol form, artificially enhancing the keto signals.[1]

  • Scan Parameters: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

Mass Spectrometry (MS) Characterization[3][7][8][9]

Ionization & Fragmentation Logic

For pharmaceutical intermediates containing basic nitrogens (quinoline), Electrospray Ionization (ESI) in positive mode is the gold standard.[2]

  • Primary Ion: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     Da.[1]
    
  • McLafferty Rearrangement: The ethyl ester side chain allows for a classic McLafferty rearrangement, leading to the loss of ethylene (28 Da) or ethanol (46 Da) depending on the charge localization.[2]

  • Alpha-Cleavage: Cleavage adjacent to the carbonyl groups is favored, generating stable acylium ions stabilized by the quinoline ring.[1]

Fragmentation Pathway Diagram

The following diagram illustrates the predicted fragmentation pathway for the


 ion in ESI-MS/MS.

MS_Fragmentation M_Protonated [M+H]+ Precursor m/z 244 (Intact Molecule) Frag_A Fragment A m/z 198 [M+H - EtOH]+ M_Protonated->Frag_A Loss of EtOH (-46 Da) (McLafferty-like / Cyclization) Frag_C Fragment C m/z 156 Quinoline-6-carbonyl cation M_Protonated->Frag_C Alpha-Cleavage (Loss of Ethyl Acetate fragment) Frag_B Fragment B m/z 170 [A - CO]+ Frag_A->Frag_B Loss of CO (-28 Da) Frag_D Fragment D m/z 128 Quinoline cation [C - CO]+ Frag_C->Frag_D Loss of CO (-28 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for Ethyl 3-oxo-3-(6-quinolyl)propanoate. The stability of the quinoline acylium ion (m/z 156) makes it a likely base peak.[2]

Experimental Protocol: LC-MS

Objective: Purity confirmation and structural validation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1][2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (promotes ionization of quinoline N).[1][2]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source: ESI Positive Mode.

    • Capillary Voltage: 3500 V.[1]

    • Fragmentor: 100 V (Adjust to minimize in-source fragmentation of the labile ester).

Integrated Analytical Workflow

To ensure data integrity during drug development, the following workflow integrates MS and IR data to cross-validate the compound's identity and purity.

Analytical_Workflow Sample Crude/Purified Sample IR_Analysis FTIR (ATR) Check Functional Groups Sample->IR_Analysis Solid State MS_Analysis LC-MS (ESI+) Check Mass & Purity Sample->MS_Analysis Dissolved (MeOH/ACN) Decision Data Correlation IR_Analysis->Decision Confirm C=O, C=N Confirm Tautomer State MS_Analysis->Decision Confirm m/z 244 Confirm <1% Impurities Pass Release for Synthesis Decision->Pass Match Fail Re-purify / Investigate Decision->Fail Mismatch / Impurity

Figure 2: Integrated analytical decision matrix for batch release testing.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3] (Authoritative text on MS fragmentation and IR characteristic bands).

  • Katritzky, A. R., & Pozharskii, A. F. (2000).[1][2] Handbook of Heterocyclic Chemistry. Elsevier.[1] (Reference for quinoline ring vibrational modes and stability).

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014).[2] Introduction to Spectroscopy. Cengage Learning.[1] (Source for beta-keto ester tautomerism analysis).

  • McLafferty, F. W., & Turecek, F. (1993).[1][2] Interpretation of Mass Spectra. University Science Books. (Standard reference for McLafferty rearrangement mechanisms).

Sources

Foundational

Biological Potency of Quinoline-6-Carboxylate Esters: A Technical Guide

Executive Summary The quinoline scaffold remains a "privileged structure" in medicinal chemistry, with the 6-position offering a critical vector for modulating pharmacokinetic properties and target specificity. While his...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains a "privileged structure" in medicinal chemistry, with the 6-position offering a critical vector for modulating pharmacokinetic properties and target specificity. While historically overshadowed by 4-position derivatives (e.g., fluoroquinolones, mefloquine), quinoline-6-carboxylate esters have emerged as high-value pharmacophores.

This guide analyzes their dual role: as lipophilic prodrugs capable of penetrating complex biological barriers (such as the mycobacterial cell wall) and as direct inhibitors of novel oncology targets like c-Met kinase and ectonucleotidases.

Structural Rationale & SAR Analysis

The Ester Functionality at Position 6

The biological efficacy of quinoline-6-carboxylate esters is governed by the balance between lipophilicity (LogP) and hydrolytic stability.

  • Lipophilic Handle: The ester moiety at C-6 significantly increases membrane permeability compared to the free carboxylic acid. This is crucial for intracellular targets and for penetrating the lipid-rich outer membrane of Mycobacterium tuberculosis.

  • Electronic Modulation: The carbonyl at C-6 acts as an electron-withdrawing group (EWG), reducing electron density in the pyridine ring. This alters the pKa of the quinoline nitrogen, affecting protonation states at physiological pH.

  • Metabolic Fate (Prodrug vs. Active):

    • Scenario A (Prodrug): Intracellular esterases hydrolyze the ester to the active quinoline-6-carboxylic acid (e.g., for ectonucleotidase inhibition).

    • Scenario B (Direct Binding): Bulky esters (e.g., benzyl or tert-butyl) occupy hydrophobic pockets in kinase domains (e.g., c-Met), acting as direct inhibitors.

Visualization: Structure-Activity Relationship (SAR)[1]

SAR_Analysis Quinoline Quinoline Core (Scaffold) Pos6 Position 6: Carboxylate Ester (-COOR) Quinoline->Pos6 Functionalization Lipophilicity Increased LogP (Membrane Permeability) Pos6->Lipophilicity Alkyl Chain Length Prodrug Intracellular Hydrolysis (Release of Active Acid) Pos6->Prodrug Labile Esters (Me/Et) Binding Hydrophobic Interaction (Kinase Pocket) Pos6->Binding Bulky Esters (Bn/t-Bu)

Figure 1: SAR analysis of the quinoline-6-carboxylate ester pharmacophore, highlighting the divergent biological pathways based on the ester substituent (R).

Oncology: Ectonucleotidase & Kinase Inhibition[2]

Recent studies have pivoted from general cytotoxicity to specific molecular targets. Two primary mechanisms define the anticancer profile of these esters.

A. Ectonucleotidase Inhibition (Immunotherapy)

Quinoline-6-carboxylic acid derivatives (often delivered as esters) inhibit ectonucleotidases (NTPDases and NPP1). These enzymes hydrolyze extracellular ATP into adenosine. Adenosine is a potent immunosuppressant that tumors use to evade the immune system.

  • Mechanism: Inhibition prevents the accumulation of adenosine in the tumor microenvironment (TME), restoring the activity of cytotoxic T-cells.

  • Key Data: Derivatives have shown IC50 values as low as 0.28 µM against h-NTPDase1 [1].[1]

B. c-Met Kinase Inhibition

The 6-position is spatially permissive for binding to the ATP-binding pocket of c-Met (Hepatocyte Growth Factor Receptor).

  • Mechanism: Esters with specific steric bulk can mimic the binding mode of established inhibitors like cabozantinib, blocking downstream signaling (PI3K/Akt pathways) involved in metastasis.

  • Potency: Selected derivatives inhibit cell proliferation in NCI60 panels with greater efficacy than standard inhibitors in leukemia and CNS cancer lines [2].[2]

Visualization: Immunotherapy Pathway

Ectonucleotidase_Pathway ATP Extracellular ATP (Immune Stimulatory) Adenosine Adenosine (Immune Suppressive) ATP->Adenosine Hydrolysis Enzyme Ectonucleotidases (NTPDase1 / CD39) Enzyme->ATP Catalyzes TCell Cytotoxic T-Cell (Inactivated) Adenosine->TCell Binds A2A Receptor Inhibitor Quinoline-6-Carboxylate (Inhibitor) Inhibitor->Enzyme Blocks Active Site (IC50 ~0.28 µM)

Figure 2: Mechanism of action for quinoline-6-carboxylate derivatives in reversing tumor immune evasion via the adenosinergic pathway.

Antimicrobial Activity: The Antitubercular Vector

Quinoline-6-carboxylate esters are critical in tuberculosis (TB) research. The mycobacterial cell wall is notoriously impermeable to polar drugs.

  • Penetration: The esterification masks the polar carboxyl group, allowing the molecule to diffuse through the mycolic acid layer.

  • Target: Once inside, these compounds often target DNA Gyrase (Subunit B) or disrupt the proton pump of ATP synthase (similar to Bedaquiline).

  • Activity Profile:

    • Methyl/Ethyl Esters: High permeability, rapid hydrolysis.

    • Benzyl Esters: Slower hydrolysis, sustained release.

Comparative Potency Table (Representative Data)

Compound ClassR-Group (Ester)Target OrganismMIC (µg/mL)Mechanism Note
Quinoline-6-carboxylateMethyl (-CH3)M. tuberculosis H37Rv6.25 - 12.5High cell wall penetration [3]
Quinoline-6-carboxylateBenzyl (-Bn)M. tuberculosis MDR3.12 - 6.25Lipophilic interaction with gyrase
Quinoline-6-acidHydrogen (-H)M. tuberculosis H37Rv>50.0Poor penetration (Polar)

Detailed Experimental Protocol

Protocol: Resazurin Microtiter Assay (REMA) for Antitubercular Evaluation

Rationale: The REMA plate method is the gold standard for high-throughput screening of lipophilic esters due to its cost-effectiveness and colorimetric readout.

Reagents & Materials
  • Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294).

  • Media: Middlebrook 7H9 broth supplemented with OADC enrichment.

  • Indicator: Resazurin sodium salt powder (Sigma), prepared as a 0.01% solution in sterile water.

  • Controls: Rifampicin (Positive Control), DMSO (Solvent Control).

Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve quinoline-6-carboxylate esters in 100% DMSO to a stock concentration of 10 mg/mL.

    • Perform serial 2-fold dilutions in 7H9 broth to achieve a test range of 0.1 µg/mL to 100 µg/mL. Final DMSO concentration must be <1%.

  • Inoculum Preparation:

    • Adjust M. tuberculosis culture to McFarland Standard 1.0.

    • Dilute 1:20 in 7H9 broth.

  • Assay Setup (96-Well Plate):

    • Outer Perimeter: Fill with 200 µL sterile water (prevents evaporation).

    • Test Wells: Add 100 µL of compound dilution + 100 µL of inoculum.

    • Growth Control: 100 µL broth + 100 µL inoculum (No drug).

    • Sterility Control: 200 µL broth only.

  • Incubation:

    • Seal plates with Parafilm.

    • Incubate at 37°C for 7 days.

  • Readout:

    • Add 30 µL of Resazurin solution to each well.

    • Incubate for an additional 24 hours.

    • Interpretation:

      • Blue Color: No bacterial growth (Inhibition).

      • Pink Color: Bacterial growth (Resazurin reduced to Resorufin).

    • MIC Determination: The lowest concentration preventing the color change from blue to pink.

Self-Validation Check
  • Z-Factor: Ensure the assay Z-factor is >0.5 using the Rifampicin and DMSO controls before accepting data.

  • Sterility: If sterility control turns pink, discard the plate.

References

  • Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. Source: ResearchGate (2025). URL:[Link]

  • Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors. Source: PubMed / Archiv der Pharmazie (2019). URL:[Link]

  • Quinoline Derivatives as Promising Scaffolds for Antitubercular and Antimicrobial Activity. Source: SSRN (2024). URL:[Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Source: Arabian Journal of Chemistry (2016). URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Scaffold: Ethyl 3-Oxo-3-(quinolin-2-yl)propanoate in Modern Drug Discovery

Introduction: The Quinoline Core and the Promise of a Versatile Building Block The quinoline nucleus, a bicyclic heterocycle of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its der...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Core and the Promise of a Versatile Building Block

The quinoline nucleus, a bicyclic heterocycle of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs.[2] From the antimalarial properties of quinine to the anticancer potential of modern kinase inhibitors, the quinoline scaffold is a recurring motif in successful therapeutic agents.[3]

This document provides a detailed guide to the applications of Ethyl 3-Oxo-3-(quinolin-2-yl)propanoate , a key intermediate and building block in the synthesis of novel quinoline-based drug candidates. While direct biological activity of this specific ester is not extensively documented, its true value lies in its synthetic versatility. The presence of a reactive β-ketoester moiety attached to the quinoline core allows for a multitude of chemical transformations, making it an ideal starting point for generating libraries of diverse compounds for high-throughput screening.

This guide will detail the synthesis of Ethyl 3-Oxo-3-(quinolin-2-yl)propanoate and its subsequent derivatization, providing researchers with robust protocols to explore its potential in anticancer drug discovery and beyond. We will delve into the rationale behind the experimental steps, ensuring a deep understanding of the underlying chemistry and its implications for developing novel therapeutics.

Synthesis of Ethyl 3-Oxo-3-(quinolin-2-yl)propanoate: A Foundational Protocol

The synthesis of the title compound can be achieved through several routes. Here, we present a common and reliable method involving the Claisen condensation of a quinoline methyl ketone with diethyl carbonate.

Protocol 1: Synthesis of Ethyl 3-Oxo-3-(quinolin-2-yl)propanoate

Principle: This protocol utilizes a base-mediated Claisen condensation. Sodium ethoxide acts as a strong base to deprotonate the α-carbon of 2-acetylquinoline, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of diethyl carbonate, followed by the elimination of an ethoxide leaving group to yield the desired β-ketoester.

Materials:

  • 2-Acetylquinoline

  • Diethyl carbonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Toluene

  • Anhydrous Ethanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and a nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography apparatus with silica gel

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous toluene.

  • Base Addition: Add sodium ethoxide (1.2 equivalents) to the toluene and stir to form a suspension.

  • Addition of Starting Materials: In a separate flask, dissolve 2-acetylquinoline (1.0 equivalent) in a minimal amount of anhydrous toluene. Add this solution dropwise to the stirred suspension of sodium ethoxide.

  • Condensation: Add diethyl carbonate (1.5 equivalents) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The disappearance of the 2-acetylquinoline spot indicates reaction completion.

  • Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl until the mixture is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. The wash with NaHCO₃ is crucial to remove any unreacted acidic starting materials or byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure Ethyl 3-Oxo-3-(quinolin-2-yl)propanoate.

Expected Outcome: A pale yellow solid or oil. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Rationale Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product 2_Acetylquinoline 2-Acetylquinoline Enolate_Formation Enolate Formation 2_Acetylquinoline->Enolate_Formation Deprotonation by NaOEt Diethyl_Carbonate Diethyl Carbonate Nucleophilic_Attack Nucleophilic Attack Diethyl_Carbonate->Nucleophilic_Attack NaOEt Sodium Ethoxide (Base) NaOEt->Enolate_Formation Enolate_Formation->Nucleophilic_Attack Enolate attacks Elimination Elimination of Ethoxide Nucleophilic_Attack->Elimination Product_Ester Ethyl 3-Oxo-3-(quinolin-2-yl)propanoate Elimination->Product_Ester

Caption: Claisen condensation for the synthesis of the target ketoester.

Application in Drug Discovery: A Gateway to Chemical Diversity

The true utility of Ethyl 3-Oxo-3-(quinolin-2-yl)propanoate is as a versatile synthon for creating libraries of novel compounds. Its β-ketoester functionality allows for reactions with a wide range of nucleophiles, leading to the formation of new heterocyclic rings and other derivatives.

Protocol 2: Synthesis of 3-(Quinolin-2-yl)propanehydrazide - A Key Intermediate

Principle: The ethyl ester is converted to the corresponding hydrazide by reaction with hydrazine hydrate. This hydrazide is a crucial intermediate for synthesizing pyrazoles, oxadiazoles, and various amide derivatives.

Materials:

  • Ethyl 3-Oxo-3-(quinolin-2-yl)propanoate

  • Hydrazine hydrate (80-100%)

  • Ethanol

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolution: Dissolve Ethyl 3-Oxo-3-(quinolin-2-yl)propanoate (1.0 equivalent) in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (2.0 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) for 4-6 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Crystallization: Cool the reaction mixture to room temperature, and then in an ice bath. The product will often crystallize out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Expected Outcome: A white or off-white solid. The structure should be confirmed by spectroscopic methods. This hydrazide is a stable intermediate that can be used in subsequent reactions.

Workflow for Derivative Library Synthesis

G Start Ethyl 3-Oxo-3-(quinolin-2-yl)propanoate Hydrazide 3-(Quinolin-2-yl)propanehydrazide Start->Hydrazide Hydrazine Hydrate Aryl_Isothiocyanates Aryl Isothiocyanates Hydrazide->Aryl_Isothiocyanates Amines Amines (via Azide Coupling) Hydrazide->Amines Orthoformate Triethyl Orthoformate Hydrazide->Orthoformate Thiosemicarbazides Thiosemicarbazides Aryl_Isothiocyanates->Thiosemicarbazides Reaction Amides N-Alkyl/Aryl Amides Amines->Amides Reaction Oxadiazoles 1,3,4-Oxadiazoles Orthoformate->Oxadiazoles Reaction Screening Biological Screening (e.g., Anticancer Assays) Thiosemicarbazides->Screening Amides->Screening Oxadiazoles->Screening

Caption: Derivatization workflow starting from the key hydrazide intermediate.

Application in Anticancer Research: Screening for Cytotoxic Activity

Derivatives of quinoline and related heterocycles have shown significant promise as anticancer agents.[4] For example, derivatives of the structurally similar ethyl 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoate have demonstrated cytotoxicity against colon cancer (HCT-116) cells.[5][6] Furthermore, N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives have exhibited potent cytotoxicity against breast cancer (MCF-7) cells and have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR).[3][7] This suggests that a library of compounds derived from Ethyl 3-Oxo-3-(quinolin-2-yl)propanoate would be valuable for screening against various cancer cell lines.

Protocol 3: In Vitro Cytotoxicity Screening using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized quinoline derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT Assay Principle

G Viable_Cell Viable Cell Reductase Mitochondrial Reductase Viable_Cell->Reductase MTT MTT (Yellow, Soluble) MTT->Reductase Formazan Formazan (Purple, Insoluble) Reductase->Formazan Reduction DMSO DMSO Formazan->DMSO Solubilized_Formazan Solubilized Formazan (Purple Solution) DMSO->Solubilized_Formazan Solubilization Measurement Measure Absorbance at 570 nm Solubilized_Formazan->Measurement

Caption: The principle of the MTT assay for cell viability.

Quantitative Data from Related Compounds

To provide a context for the potential efficacy of derivatives synthesized from Ethyl 3-Oxo-3-(quinolin-2-yl)propanoate, the following table summarizes the reported cytotoxic activities of structurally related compounds.

Compound ClassCell LineIC₅₀ Value (µM)Reference
N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivativesMCF-71.32 - 9.77[7]
Ethyl 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoateHCT-11628.85[5]
Related quinoxaline derivativeHCT-11626.75[5]

*Note: IC₅₀ values were reported in µg/mL and have been converted to µM for comparison, assuming a molecular weight of approximately 322 g/mol for the quinoxaline derivatives.

Conclusion

Ethyl 3-Oxo-3-(quinolin-2-yl)propanoate is a highly valuable and versatile building block in drug discovery. While its intrinsic biological activity may be limited, its true strength lies in its ability to serve as a starting point for the synthesis of diverse libraries of quinoline derivatives. The protocols outlined in this guide provide a solid foundation for researchers to synthesize this key intermediate and explore its potential in generating novel therapeutic agents, particularly in the field of oncology. The established link between quinoline-based structures and potent anticancer activity makes this scaffold a compelling area for continued research and development.

References

  • Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. ResearchGate. [Link]

  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. National Center for Biotechnology Information. [Link]

  • Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. National Center for Biotechnology Information. [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Publications. [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. National Center for Biotechnology Information. [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Royal Society of Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI. [Link]

  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. Royal Society of Chemistry. [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. [Link]

  • Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

Sources

Application

Application Note: High-Precision Broth Microdilution for Ethyl 3-Oxo-3-(6-quinolyl)propanoate

Abstract & Strategic Pre-Analysis Ethyl 3-Oxo-3-(6-quinolyl)propanoate is a lipophilic -keto ester derivative of quinoline. While quinoline scaffolds are foundational to fluoroquinolone antibiotics (inhibitors of DNA gyr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Pre-Analysis

Ethyl 3-Oxo-3-(6-quinolyl)propanoate is a lipophilic


-keto ester derivative of quinoline. While quinoline scaffolds are foundational to fluoroquinolone antibiotics (inhibitors of DNA gyrase/Topoisomerase IV), this specific derivative presents unique physicochemical challenges in aqueous assays.

Unlike hydrophilic antibiotics (e.g., aminoglycosides), this compound exhibits significant lipophilicity (LogP ~1.7–1.9) and low aqueous solubility (~2 mM).[1] Furthermore, the


-keto ester moiety is susceptible to two specific assay-interfering phenomena:
  • Spontaneous/Enzymatic Hydrolysis: Bacterial esterases or prolonged incubation at pH >7.2 can hydrolyze the ethyl ester to the corresponding carboxylic acid, potentially altering the pharmacophore during the test.

  • Cation Chelation: The 1,3-dicarbonyl system can chelate divalent cations (

    
    , 
    
    
    
    ) essential for bacterial growth and present in standard Cation-Adjusted Mueller-Hinton Broth (CAMHB).

This protocol utilizes an Intermediate Dilution Method to mitigate precipitation "shock" and strictly controls DMSO concentration to <1% to prevent solvent toxicity artifacts.

Critical Reagents & Materials

ComponentSpecificationRationale
Base Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)Standard CLSI medium. Note: Ensure pH is 7.2-7.4 to minimize spontaneous ester hydrolysis.
Solvent Dimethyl Sulfoxide (DMSO), Anhydrous,

99.9%
The only viable solvent. Ethanol is avoided to prevent transesterification risks.
Visual Aid Resazurin (0.015% w/v aqueous solution)Optional. Useful if the compound precipitates, making turbidity readings difficult.
Plates 96-well Polystyrene, U-bottom (untreated)U-bottoms concentrate the bacterial pellet, aiding visual MIC determination.
Sealant Oxygen-permeable adhesive sealsPrevents evaporation while allowing aerobic respiration.

Experimental Protocol

Phase A: Stock Solution Preparation

Target: Prepare a Master Stock at 12.8 mg/mL (or 12,800 µg/mL). Reasoning: This concentration allows for easy binary dilutions down to a final testing range of 64 µg/mL while keeping DMSO volume low.

  • Weigh approximately 12.8 mg of Ethyl 3-Oxo-3-(6-quinolyl)propanoate powder.

  • Dissolve in 100% DMSO to achieve exactly 12.8 mg/mL.

    • Critical: Vortex vigorously. If particles persist, sonicate for 30 seconds.

    • Storage: Use immediately or freeze at -20°C. Do not store >1 week due to ester instability.

Phase B: The Intermediate Dilution Method (Solvent Correction)

Direct dilution of lipophilic stocks into broth often causes immediate precipitation (the "Milky Cloud" effect). This method buffers that transition.

Workflow Visualization:

IntermediateDilution cluster_legend Solvent Concentration Tracker Stock Master Stock (12.8 mg/mL in DMSO) InterPlate Intermediate Plate (50x Conc. in DMSO) Stock->InterPlate Serial 2-fold dilution (DMSO) BrothDil Working Solution (2x Conc. in CAMHB) InterPlate->BrothDil 1:50 Dilution (20µL into 980µL Broth) FinalPlate Assay Plate (Final 1x Conc.) BrothDil->FinalPlate Add 100µL (+100µL Inoculum) Step1 100% DMSO Step2 2% DMSO Step3 1% DMSO (Final)

Caption: Workflow to maintain solubility. The 1:50 dilution step prevents precipitation shock before bacterial addition.

Step-by-Step:

  • Intermediate Plate (DMSO Only):

    • Dispense 50 µL of 100% DMSO into columns 2-12 of a 96-well plate.

    • Add 50 µL of Master Stock (12.8 mg/mL) to column 1.

    • Perform serial 2-fold dilutions (transfer 50 µL) from col 1 to col 10. Discard 50 µL from col 10.

    • Result: A gradient of drug in 100% DMSO, 50x higher than the final desired concentration.

  • Broth Dilution (The "Step-Down"):

    • Prepare tubes containing 980 µL of CAMHB.

    • Transfer 20 µL from each well of the Intermediate Plate into the corresponding broth tubes.

    • Vortex immediately.

    • Result: "2x Working Solutions" containing 2% DMSO.

  • Assay Plate Setup:

    • Transfer 100 µL of the "2x Working Solutions" into the final sterile 96-well Assay Plate.

    • Controls:

      • Col 11 (Growth Control): Add 100 µL of CAMHB + 2% DMSO (no drug).

      • Col 12 (Sterility Control): Add 100 µL of CAMHB + 2% DMSO (no drug, no bacteria).

Phase C: Inoculum & Incubation[2]
  • Inoculum Prep:

    • Select 3-5 colonies of E. coli ATCC 25922 (or target organism) from an overnight agar plate.

    • Suspend in saline to reach 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in CAMHB.

    • Target Density: ~1 x 10^6 CFU/mL.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to wells in columns 1-11.

    • Add 100 µL of sterile CAMHB to column 12 (Sterility Control).

    • Final System: 200 µL total volume, 1% DMSO , 5 x 10^5 CFU/mL bacteria.

  • Incubation:

    • Seal plate.[2]

    • Incubate at 35 ± 2°C in ambient air.

    • Duration:16 to 20 hours .[2]

    • Warning: Do not exceed 20 hours. Extended incubation increases the risk of ester hydrolysis, which may lead to "creeping MICs" (false resistance).

Data Analysis & Interpretation

Reading the Results

Examine the bottom of the wells using a reflective mirror or light box.

ObservationInterpretation
Button / Pellet Growth (+). Bacteria have settled. Concentration is sub-inhibitory.
Turbidity / Haze Growth (+). Common with motile organisms.
Clear / Clean No Growth (-). Inhibition achieved.
White Precipitate Invalid. Drug has crashed out of solution. See Troubleshooting.

MIC Definition: The lowest concentration of Ethyl 3-Oxo-3-(6-quinolyl)propanoate that completely inhibits visible growth.

Quality Control (QC) Ranges

Since this is a specific chemical entity, use the reference strain E. coli ATCC 25922. While no official CLSI breakpoint exists for this specific precursor, the Solvent Tolerance Control (Col 11) is your primary QC.

  • Requirement: Column 11 must show good growth. If Col 11 is inhibited, the 1% DMSO concentration is toxic to your specific strain, and the assay is invalid.

Troubleshooting Guide

Issue 1: The "Milky Well" (Precipitation)

Symptom:[3] Wells at high concentrations (Col 1-3) look cloudy immediately after adding bacteria, or white crystals form after incubation. Cause: The lipophilic ester crashed out when hitting the aqueous broth. Solution:

  • Read the meniscus: often bacteria settle to the bottom (button), while drug crystals float or suspend.

  • Resazurin Rescue: Add 30 µL of 0.015% Resazurin solution to the wells. Incubate for 1-2 hours.

    • Pink: Live bacteria (Growth).

    • Blue/Purple: Dead bacteria (No Growth). This dye allows you to ignore the white chemical precipitate.

Issue 2: The "Skipped Well"

Symptom: Growth in Col 1, No Growth in Col 2, Growth in Col 3. Cause: Technical error in pipetting or the "Eagle Effect" (paradoxical growth). Solution: Repeat the assay.[2] Ensure vigorous mixing during the serial dilution steps in the Intermediate Plate.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[4] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution.

  • PubChem. (n.d.).[5] Ethyl 3-oxo-3-(quinolin-6-yl)propanoate (Compound). National Library of Medicine.

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[6][7] Nature Protocols, 3(2), 163–175.

Sources

Method

"Ethyl 3-Oxo-3-(6-quinolyl)propanoate" as a research chemical

Topic: Ethyl 3-Oxo-3-(6-quinolyl)propanoate as a Research Chemical Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals A Versatile Scaffold for Kin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 3-Oxo-3-(6-quinolyl)propanoate as a Research Chemical Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

A Versatile Scaffold for Kinase Inhibitor Discovery and Heterocyclic Library Generation

Executive Summary

Ethyl 3-oxo-3-(6-quinolyl)propanoate (CAS: 96057-59-9, isomer analog) is a critical β-keto ester intermediate used in the synthesis of nitrogen-rich heterocycles. Its structural significance lies in the 6-substituted quinoline moiety—a privileged scaffold in medicinal chemistry, particularly for Type I and Type II kinase inhibitors (e.g., targeting c-Met, VEGFR, and AXL).

This guide details the synthesis, purification, and downstream application of this compound. We focus on its utility as a precursor for 3-(6-quinolyl)pyrazoles and isoxazoles , providing a robust protocol for fragment-based drug discovery (FBDD) campaigns.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertyDescription
IUPAC Name Ethyl 3-oxo-3-(quinolin-6-yl)propanoate
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; sparingly soluble in water
Key Functional Groups Quinoline (Basic, aromatic), β-Keto Ester (Electrophilic, prone to enolization)
Storage 2–8°C, under inert atmosphere (Ar/N₂); hygroscopic

Structural Insight: The molecule features a β-keto ester side chain at the C6 position of the quinoline ring. This position is strategically important because it projects the side chain into the solvent-exposed region of many ATP-binding pockets in kinases, making it an ideal vector for solubilizing groups or additional binding interactions.

Protocol 1: Synthesis of Ethyl 3-Oxo-3-(6-quinolyl)propanoate

Methodology: Meldrum’s Acid Activation Strategy

Rationale: Direct Claisen condensation of 6-acetylquinoline with diethyl carbonate often suffers from self-condensation side reactions. The Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) route provides a milder, high-yielding alternative that avoids harsh bases.

Reagents & Materials:
  • Quinoline-6-carboxylic acid (1.0 eq)

  • Meldrum’s acid (1.2 eq)

  • EDC·HCl (1.5 eq) or CDI (1.2 eq)

  • DMAP (1.5 eq)

  • Dichloromethane (DCM, anhydrous)

  • Ethanol (absolute)[1][2]

Step-by-Step Procedure:
  • Activation & Condensation:

    • Dissolve Quinoline-6-carboxylic acid (10 mmol) in anhydrous DCM (50 mL) under nitrogen.

    • Add DMAP (15 mmol) and EDC·HCl (15 mmol). Stir at 0°C for 30 minutes to form the active ester.

    • Add Meldrum’s acid (12 mmol) in one portion.

    • Allow the reaction to warm to room temperature and stir overnight (12–16 h). Monitoring: TLC (5% MeOH in DCM) should show consumption of the acid.

  • Workup (Acyl Meldrum's Intermediate):

    • Wash the organic layer with 1M KHSO₄ (2 x 30 mL) to remove DMAP/EDC byproducts.

    • Wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The residue is the crude acyl-Meldrum’s acid adduct (often an orange/red oil or solid). Do not purify extensively; proceed directly.

  • Ethanolysis (Decarboxylation):

    • Dissolve the crude residue in absolute Ethanol (40 mL).

    • Heat to reflux (80°C) for 4–6 hours. Mechanism: The acyl-Meldrum’s adduct undergoes ring opening and decarboxylation to form the β-keto ester.

    • Monitor by LC-MS for the formation of the target mass (M+H = 244.1).

  • Purification:

    • Concentrate the ethanol solution.

    • Purify via flash column chromatography (Silica gel, Gradient: 0–40% EtOAc in Hexanes).

    • Yield Expectations: 65–80% overall yield.

Protocol 2: Downstream Application (Library Generation)

Target: Synthesis of 3-(6-Quinolyl)-1H-Pyrazoles (Kinase Inhibitor Scaffolds)

Context: The conversion of β-keto esters to pyrazoles is a "click-like" transformation in medicinal chemistry, rapidly generating diverse libraries by varying the hydrazine component.

Experimental Workflow:
  • Reactants:

    • Ethyl 3-oxo-3-(6-quinolyl)propanoate (1.0 eq)

    • Hydrazine derivative (e.g., Hydrazine hydrate for unsubstituted, or Phenylhydrazine for N-substituted) (1.2 eq)

    • Solvent: Ethanol or Acetic Acid.

  • Procedure:

    • Dissolve the β-keto ester (1 mmol) in Ethanol (5 mL).

    • Add the Hydrazine (1.2 mmol).

    • Option A (Neutral): Reflux for 2–4 hours.

    • Option B (Acidic - Faster): Add catalytic acetic acid (2 drops) or use glacial acetic acid as solvent if the hydrazine is unreactive. Reflux for 1 hour.

    • Cool to room temperature. The product often precipitates.

  • Isolation:

    • Filter the precipitate and wash with cold ethanol.

    • If no precipitate forms, concentrate and triturate with diethyl ether.

Data Analysis & Validation:
  • NMR Signature: The disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the appearance of a pyrazole C-H singlet (~6.5–7.0 ppm) confirms cyclization.

  • Tautomerism Note: In CDCl₃, the β-keto ester starting material may show a mixture of keto and enol forms (split signals). The pyrazole product is typically a single stable tautomer in solution.

Visualizations

Figure 1: Synthesis & Application Workflow

A comprehensive map of the chemical pathways described above.

G Start Quinoline-6-carboxylic Acid Activation Activation (EDC/DMAP) Start->Activation Meldrums Acyl-Meldrum's Intermediate Activation->Meldrums + Meldrum's Acid Ethanolysis Ethanolysis (Reflux EtOH) Meldrums->Ethanolysis - CO2, - Acetone Product Ethyl 3-Oxo-3-(6-quinolyl)propanoate (Target Scaffold) Ethanolysis->Product Pyrazole 3-(6-Quinolyl)pyrazoles (Kinase Inhibitors) Product->Pyrazole + Hydrazines (Cyclization) Isoxazole 3-(6-Quinolyl)isoxazoles Product->Isoxazole + Hydroxylamine ChiralAlc Chiral β-Hydroxy Esters (Noyori Reduction) Product->ChiralAlc + H2 / Ru-Catalyst

Caption: Synthesis of Ethyl 3-oxo-3-(6-quinolyl)propanoate via Meldrum's acid and its divergent applications in heterocyclic library generation.

Analytical Quality Control (QC)

To ensure the integrity of "Ethyl 3-oxo-3-(6-quinolyl)propanoate" as a research standard, the following QC parameters must be met:

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (quinoline specific).

  • Retention Time: Expect the β-keto ester to elute later than the carboxylic acid precursor due to esterification.

NMR Interpretation (400 MHz, CDCl₃)
  • Quinoline Protons: Multiplet region 7.4–9.0 ppm (6 protons).

  • β-Keto Methylene (-C(=O)CH₂C(=O)-): Singlet at ~4.0 ppm (Keto form).

  • Enol Vinyl Proton: Singlet at ~12.0 ppm (Enol -OH, exchangeable) and ~5.8 ppm (=CH-), if enolization is favored.

  • Ethyl Group: Quartet (~4.2 ppm) and Triplet (~1.2 ppm).

Safety & Handling

  • Hazard Identification: Irritant (Skin/Eye/Respiratory).

  • Reactivity: The methylene protons between the carbonyls are acidic (pKa ~11). Avoid strong bases unless deprotonation is intended.

  • Storage: Store under Argon at 4°C. The compound is stable but can hydrolyze slowly in moist air to the carboxylic acid and ethanol.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Lombardino, J. G. (1965). Preparation of 3-Substituted 4-Hydroxyquinolines. Journal of Heterocyclic Chemistry, 2(2), 190-191. (Foundational chemistry for quinoline beta-keto esters).
  • Ferlin, M. G., et al. (2020). Synthesis and Antiproliferative Activity of Some New 6-Substituted Quinolines. ChemMedChem, 15(1), 45-55. (Context for 6-substituted quinoline biological activity).

Sources

Application

Application Notes and Protocols for the Characterization of Ethyl 3-Oxo-3-(6-quinolyl)propanoate

Introduction: The Significance of Ethyl 3-Oxo-3-(6-quinolyl)propanoate in Medicinal Chemistry Ethyl 3-Oxo-3-(6-quinolyl)propanoate is a molecule of significant interest in the field of drug discovery and development. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Ethyl 3-Oxo-3-(6-quinolyl)propanoate in Medicinal Chemistry

Ethyl 3-Oxo-3-(6-quinolyl)propanoate is a molecule of significant interest in the field of drug discovery and development. Its structure, which incorporates both a quinoline core and a β-keto ester moiety, makes it a versatile synthon for the creation of more complex pharmaceutical agents. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs, including antimalarials, antibacterials, and anticancer agents. The β-keto ester functionality provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of additional pharmacophoric features.

Given its potential as a key building block, the unambiguous characterization of Ethyl 3-Oxo-3-(6-quinolyl)propanoate is of paramount importance. This application note provides a comprehensive guide to the analytical techniques and protocols required for the thorough characterization of this compound, ensuring its identity, purity, and quality for downstream applications in drug development. The methodologies described herein are grounded in established analytical principles and are designed to provide a robust and reliable characterization workflow.

Analytical Workflow: A Multi-technique Approach

The comprehensive characterization of Ethyl 3-Oxo-3-(6-quinolyl)propanoate necessitates a multi-technique approach, as illustrated in the workflow below. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's identity and purity.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment cluster_validation Method Validation (as per ICH Q2(R1)) Synthesis Synthesis of Ethyl 3-Oxo-3-(6-quinolyl)propanoate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structural Elucidation MS Mass Spectrometry (LC-MS, HRMS) Purification->MS Molecular Weight Confirmation FTIR FTIR Spectroscopy Purification->FTIR Functional Group Identification HPLC HPLC Analysis (Purity & Quantification) Purification->HPLC Purity Determination Validation Specificity, Linearity, Accuracy, Precision, LOD/LOQ HPLC->Validation Method Robustness

Caption: A comprehensive analytical workflow for the characterization of Ethyl 3-Oxo-3-(6-quinolyl)propanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. For Ethyl 3-Oxo-3-(6-quinolyl)propanoate, both ¹H and ¹³C NMR are essential, with 2D techniques such as COSY and HSQC providing further confirmation of assignments.

A key structural feature of β-keto esters is their potential to exist in keto-enol tautomeric forms.[1] The equilibrium between these forms is influenced by factors such as solvent and temperature.[1] In many cases, the keto form is the major species observed in solution. The following protocols and expected data assume the predominance of the keto tautomer.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified Ethyl 3-Oxo-3-(6-quinolyl)propanoate.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field strength spectrometer is recommended for optimal resolution.

    • ¹H NMR:

      • Acquire the spectrum at a constant temperature (e.g., 25 °C).

      • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

      • A relaxation delay of at least 5 seconds is recommended for accurate integration.

    • ¹³C NMR:

      • Employ proton decoupling to obtain a spectrum with single lines for each unique carbon.

      • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectrum to the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum.

Expected ¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts for Ethyl 3-Oxo-3-(6-quinolyl)propanoate. These are predictive values based on the known effects of substituents on the quinoline ring and the typical chemical shifts for a β-keto ester.

Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃)

Proton(s) Expected δ (ppm) Multiplicity Notes
H-2~8.9ddDeshielded due to proximity to nitrogen.
H-3~7.4dd
H-4~8.1d
H-5~7.8d
H-7~7.6dd
H-8~8.2d
-CH₂- (keto)~4.0sMethylene protons adjacent to two carbonyls.
-O-CH₂- (ethyl)~4.2q
-CH₃ (ethyl)~1.3t

Table 2: Expected ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon(s) Expected δ (ppm) Notes
C=O (keto)~195Ketone carbonyl.
C=O (ester)~168Ester carbonyl.
Quaternary quinoline carbons125-150
CH quinoline carbons120-140
-CH₂- (keto)~45Methylene carbon.
-O-CH₂- (ethyl)~62
-CH₃ (ethyl)~14

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of Ethyl 3-Oxo-3-(6-quinolyl)propanoate and providing valuable structural information through its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly important for confirming the elemental composition.

Protocol for LC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase composition.

  • LC-MS Parameters:

    • HPLC System: A standard HPLC system with a C18 reversed-phase column is suitable.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (to aid ionization), is a good starting point.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended due to the presence of the basic quinoline nitrogen.

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.

    • Scan Range: A scan range of m/z 100-500 should be sufficient to observe the molecular ion and key fragments.

Expected Mass Spectrometry Data
  • Molecular Ion: The expected exact mass of the protonated molecule [M+H]⁺ is C₁₄H₁₄NO₃⁺ = 244.0968. HRMS should confirm this mass to within 5 ppm.

  • Key Fragmentations: The fragmentation pattern in MS/MS will be informative. Common fragmentation pathways for quinoline derivatives involve the loss of HCN.[2][3] For the β-keto ester portion, cleavage adjacent to the carbonyl groups is expected.[4]

MS_Fragmentation M [M+H]⁺ m/z = 244 F1 Loss of C₂H₅OH [M+H - 46]⁺ m/z = 198 M->F1 F2 Loss of OC₂H₅ [M+H - 45]⁺ m/z = 199 M->F2 F3 Quinoline-6-carbonyl cation [C₁₀H₆NO]⁺ m/z = 156 F2->F3 Loss of CH₂CO F4 Loss of CO from F3 [C₉H₆N]⁺ m/z = 128 F3->F4

Caption: Plausible fragmentation pathways for Ethyl 3-Oxo-3-(6-quinolyl)propanoate in ESI-MS/MS.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For Ethyl 3-Oxo-3-(6-quinolyl)propanoate, FTIR is particularly useful for confirming the presence of the two distinct carbonyl groups (ketone and ester) and the aromatic quinoline system.

Protocol for FTIR Analysis
  • Sample Preparation:

    • Ensure the sample is dry.

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Data Acquisition:

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Collect a sufficient number of scans to obtain a good quality spectrum.

    • Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet and subtract it from the sample spectrum.

Expected FTIR Absorption Bands

Table 3: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Notes
3100-3000C-H stretchAromatic C-H on the quinoline ring.
2980-2850C-H stretchAliphatic C-H of the ethyl group.
~1740C=O stretchEster carbonyl.
~1690C=O stretchKetone carbonyl conjugated to the aromatic ring.
1600-1450C=C stretchAromatic ring stretching of the quinoline moiety.
1300-1100C-O stretchEster C-O stretches. Aromatic esters typically show two strong bands in this region.[5]

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the workhorse technique for determining the purity of pharmaceutical compounds and for quantitative analysis. A well-developed and validated HPLC method is essential for quality control.

Protocol for HPLC Method Development
  • Column Selection: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point for a molecule of this polarity.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic acid or 0.1% Trifluoroacetic acid in water.

    • Organic Phase (B): Acetonitrile or Methanol.

    • Start with a gradient elution (e.g., 10-90% B over 20 minutes) to determine the approximate retention time and resolve any impurities.

    • Optimize the gradient or switch to an isocratic method for routine analysis once the separation is established.

  • Detection: UV detection is suitable for the quinoline chromophore. Scan the UV spectrum of the compound to determine the wavelength of maximum absorbance (λmax), which is expected to be in the range of 254-320 nm.

  • Other Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

Method Validation

Once an HPLC method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6][7][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical characterization of Ethyl 3-Oxo-3-(6-quinolyl)propanoate is a critical step in its journey from a synthetic intermediate to a potential pharmaceutical agent. The combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, FTIR for functional group identification, and a validated HPLC method for purity assessment provides a comprehensive and robust analytical package. The protocols and expected data presented in this application note serve as a detailed guide for researchers and scientists, ensuring the quality and integrity of this important molecule in the drug development pipeline.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Available from: [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • ICH Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]

  • RP-HPLC Analytical Method Development and Validation for Newly Synthesized N-{[6-Methoxy-2-(Morpholin-4-YL) Quinolin-3]. Journal of University of Shanghai for Science and Technology. Available from: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available from: [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Available from: [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies. Available from: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available from: [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Carolina Wilmington. Available from: [Link]

  • 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. ResearchGate. Available from: [Link]

  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available from: [Link]

  • Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry. Available from: [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available from: [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. Available from: [Link]

  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles. Available from: [Link]

  • Recent advances in the transesterification of β-keto esters. RSC Publishing. Available from: [Link]

Sources

Method

"Ethyl 3-Oxo-3-(6-quinolyl)propanoate" for synthetic chemistry applications

This Application Note is designed for research and development professionals focusing on kinase inhibitor synthesis and heterocyclic chemistry. Synthetic Utility in Kinase Inhibitor Scaffolding [1] Executive Summary Ethy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research and development professionals focusing on kinase inhibitor synthesis and heterocyclic chemistry.

Synthetic Utility in Kinase Inhibitor Scaffolding [1]

Executive Summary

Ethyl 3-oxo-3-(6-quinolyl)propanoate is a critical


-keto ester intermediate used primarily in the synthesis of type I and type II kinase inhibitors targeting c-Met  (e.g., Capmatinib precursors) and VEGFR . Unlike its 2- or 3-quinolyl isomers, the 6-position attachment provides a linear vector essential for deep pocket binding in ATP-competitive inhibitors.

This guide details the synthesis of this intermediate from 6-acetylquinoline and its downstream application in generating 3-(quinolin-6-yl)-1H-pyrazole scaffolds, a pharmacophore privileged in oncology drug discovery.

Chemical Profile & Reactivity

The compound features three distinct reactive centers, enabling versatile transformations:

Reactive SiteChemical NatureSynthetic Utility
C1 (Ester) Electrophilic CarbonylCondensation with amines/hydrazines to form amides or heterocycles.
C2 (Methylene) Active Methylene (

)
Nucleophilic alkylation, halogenation, or Knoevenagel condensation.
C3 (Ketone) Benzylic-like CarbonylFormation of enaminones (with DMF-DMA) or reduction to alcohols.

Protocol A: Synthesis of Ethyl 3-Oxo-3-(6-quinolyl)propanoate

Methodology: Claisen Condensation using Diethyl Carbonate. Rationale: While reaction of the acid chloride with Meldrum's acid is possible, the condensation of 6-acetylquinoline with diethyl carbonate is preferred for scalability and cost-efficiency, avoiding the handling of unstable acid chlorides.

Reagents & Equipment[2][3][4][5]
  • Starting Material: 1-(Quinolin-6-yl)ethanone (6-Acetylquinoline) [CAS: 35716-24-2]

  • Reagent: Diethyl carbonate (DEC) [Anhydrous]

  • Base: Sodium Hydride (60% dispersion in mineral oil)

  • Solvent: Toluene (Anhydrous) or THF

  • Quench: Glacial Acetic Acid / Ice water

Step-by-Step Procedure
  • Base Preparation:

    • Charge a flame-dried 3-neck round-bottom flask with NaH (2.2 equiv).

    • Wash NaH twice with anhydrous hexane to remove mineral oil (optional but recommended for easier workup).

    • Suspend NaH in anhydrous Toluene (10 mL/g of substrate).

  • Reagent Addition:

    • Add Diethyl carbonate (3.0 equiv) to the NaH suspension.

    • Heat the mixture to 80°C .

  • Substrate Addition:

    • Dissolve 1-(quinolin-6-yl)ethanone (1.0 equiv) in a minimal amount of anhydrous Toluene/THF.

    • Add this solution dropwise to the hot reaction mixture over 30–45 minutes. Note: Evolution of hydrogen gas will be observed.

  • Reaction Maintenance:

    • Reflux the mixture at 110°C for 2–4 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane 1:1). The starting ketone (

      
      ) should disappear, yielding a lower 
      
      
      
      enolate spot.
  • Quench & Workup:

    • Cool the reaction to 0°C.

    • Slowly quench with Glacial Acetic Acid (approx. 2.5 equiv) until pH is neutral/slightly acidic (pH 6). Caution: Vigorous bubbling.

    • Dilute with ice water and extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate
      
    • Purification: Recrystallize from Ethanol or perform flash chromatography (Gradient: 10%

      
       40% EtOAc in Hexanes).
      

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.

Protocol B: Downstream Application (Pyrazole Synthesis)

Target: Formation of 5-(quinolin-6-yl)-1H-pyrazole-4-carboxylate derivatives. Context: This workflow mimics the synthesis of c-Met inhibitor scaffolds where the quinoline ring acts as the hinge-binding motif.

Step-by-Step Procedure
  • Enaminone Formation:

    • Dissolve Ethyl 3-oxo-3-(6-quinolyl)propanoate (1.0 equiv) in Toluene.

    • Add DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.5 equiv).

    • Reflux for 3 hours.[2]

    • Concentrate in vacuo to yield the intermediate: Ethyl 2-(dimethylaminomethylene)-3-oxo-3-(quinolin-6-yl)propanoate.

  • Cyclization:

    • Redissolve the crude enaminone in Ethanol.[3]

    • Add Hydrazine Hydrate (1.2 equiv) (or a substituted hydrazine for N-alkylated products).

    • Stir at room temperature for 1 hour, then reflux for 2 hours.

  • Isolation:

    • Cool to room temperature.[4] The product often precipitates.

    • Filter and wash with cold ethanol.

Visualizing the Synthetic Pathway

The following diagram illustrates the Claisen condensation mechanism and the divergent pathways to kinase inhibitor scaffolds.

G Start 6-Acetylquinoline (Precursor) Reagents Diethyl Carbonate + NaH (Base) Start->Reagents Intermediate Ethyl 3-Oxo-3-(6-quinolyl)propanoate (Target Scaffold) Reagents->Intermediate Claisen Condensation (Reflux, Toluene) PathA Reaction w/ DMF-DMA Intermediate->PathA Enaminone Enaminone Intermediate PathA->Enaminone - MeOH Final 3-(Quinolin-6-yl)pyrazole (Kinase Inhibitor Core) Enaminone->Final + Hydrazine Cyclization

Figure 1: Synthetic workflow from 6-acetylquinoline to the pyrazole-based kinase inhibitor scaffold.

Analytical Characterization Data (Typical)

TechniqueExpected Signal / Characteristic
1H NMR (CDCl₃)

1.25 (t, 3H, Ester

), 4.05 (s, 2H,

-Methylene), 4.20 (q, 2H, Ester

), 8.9-7.4 (m, 6H, Quinoline Ar-H). Note: Keto-enol tautomerism may show a singlet at

~5.8 and broad OH.
MS (ESI+)

HPLC Purity

(UV @ 254 nm)

Safety & Handling (E-E-A-T)

  • Sodium Hydride: Highly reactive with moisture. Use only in inert atmosphere (Nitrogen/Argon). Have a Class D fire extinguisher available.

  • Quinoline Derivatives: Potential irritants and mutagens. Handle in a fume hood with double-gloving (Nitrile).

  • Waste Disposal: Quenched reaction mixtures contain sodium acetate and organic solvents. Dispose of as halogen-free organic waste.

References

  • Synthesis of Quinoline-based Kinase Inhibitors

    • Title: Discovery of INCB28060 (Capmatinib), a novel, potent, and selective c-Met inhibitor.
    • Source: ACS Medicinal Chemistry Letters.
    • URL:[Link]

  • General Protocol for Beta-Keto Ester Synthesis

    • Title: Claisen Condensation of Methyl Ketones with Diethyl Carbon
    • Source: Organic Syntheses, Coll. Vol. 4, p.285.
    • URL:[Link]

  • Reactivity of 6-Acetylquinoline

    • Title: Synthesis and biological evaluation of novel quinoline deriv
    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

"Ethyl 3-Oxo-3-(6-quinolyl)propanoate" reaction condition optimization

[1] Current Status: Operational Topic: Reaction Condition Optimization & Troubleshooting Ticket ID: #Q6-BKE-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1] Executive Summary & Molecul...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Topic: Reaction Condition Optimization & Troubleshooting Ticket ID: #Q6-BKE-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary & Molecule Profile[1]

Ethyl 3-oxo-3-(6-quinolyl)propanoate (CAS: N/A for specific isomer, generic β-keto ester class) is a critical intermediate, primarily utilized in the synthesis of fluoroquinolone antibiotics.[1] It functions as the "upper wing" scaffold that undergoes cyclization (Gould-Jacobs reaction) to form the quinolone core.

  • Key Reactivity: The C2 methylene is highly acidic (

    
    ) and prone to bis-alkylation.[1] The quinoline nitrogen is basic (
    
    
    
    ) and can interfere with Lewis acid catalysts (Mg²⁺, Ti⁴⁺).
  • Stability Warning: As a

    
    -keto ester, the compound is susceptible to hydrolytic decarboxylation under acidic conditions and heat.[1]
    

Synthesis Optimization Protocols

We recommend two primary routes based on scale and equipment availability. Route A (Meldrum's Acid) is preferred for laboratory scale (<50g) due to operational simplicity. Route B (Magnesium Enolate) is preferred for process scale (>100g) due to cost-efficiency.[1]

Route A: The Meldrum's Acid Method (High Fidelity)

Best for: Avoiding chromatography and ensuring high purity.[1]

Protocol:

  • Activation: Dissolve 6-quinolinecarboxylic acid (1.0 eq) in DCM. Add oxalyl chloride (1.2 eq) and catalytic DMF. Stir until gas evolution ceases.

  • Condensation: Cool a solution of Meldrum's acid (1.05 eq) and Pyridine (2.5 eq) in DCM to 0°C. Add the acid chloride solution dropwise over 1 hour.

    • Critical Control Point: Exotherm control.[2] Keep T < 5°C to prevent side reactions.

  • Ethanolysis: Wash organic layer with dilute HCl (pH 3-4), dry, and concentrate. Dissolve the intermediate acylated Meldrum's acid in absolute Ethanol. Reflux for 4 hours.

Troubleshooting Guide (Route A):

ObservationProbable CauseCorrective Action
Low Yield (Step 2) Moisture in Pyridine/DCMPyridine acts as a nucleophilic shuttle; water kills the acyl chloride.[1] Dry Pyridine over KOH/sieves.
Impurity: Ethyl Ester Incomplete condensationIf the acid chloride doesn't react with Meldrum's acid, ethanolysis converts it directly to Ethyl 6-quinolinecarboxylate.[1] Increase Meldrum's acid to 1.1 eq.
Red/Brown Color N-Oxide formation or PolymerizationPyridine N-oxide can form if exposed to air/light for long periods.[1] Perform under

atmosphere.
Route B: The Magnesium Enolate (Masamune-Brooks) Method

Best for: Scalability and cost reduction.[1]

Protocol:

  • Enolate Formation: Treat Potassium Ethyl Malonate (2.0 eq) with

    
     (2.5 eq) and Triethylamine (3.0 eq) in THF/Acetonitrile at 20°C for 2 hours.
    
    • Mechanism:[1][3] Forms the stable Magnesium bis(ethyl malonate) chelate.

  • Activation: Activate 6-quinolinecarboxylic acid (1.0 eq) with CDI (1.1 eq) in THF (1 hr, RT).

  • Coupling: Pour the acyl imidazole solution into the magnesium enolate slurry. Heat to reflux (or 60°C) for 4-12 hours.

  • Quench: Cool to 0°C. Acidify with 1M HCl to pH 4-5. Extract immediately.

Troubleshooting Guide (Route B):

ObservationProbable CauseCorrective Action
Stalled Reaction Quinoline N-interferenceThe quinoline nitrogen can coordinate to

, poisoning the catalyst.[1] Solution: Increase

loading to 3.0 eq to saturate the Nitrogen.
Decarboxylation (Product Loss) Aggressive Acid QuenchThe product decarboxylates to the ketone (6-acetylquinoline) if pH < 3 during workup. Solution: Use Citric Acid or saturated

instead of HCl.
Gel Formation Magnesium SaltsMagnesium salts precipitate as a gel. Solution: Wash organic layer with dilute Sulfuric acid (carefully) or EDTA solution to sequester Mg.

Visualization: Reaction Workflow & Logic

The following diagram illustrates the decision logic for synthesis and impurity management.

G Start Start: 6-Quinolinecarboxylic Acid RouteChoice Select Route Start->RouteChoice RouteA Route A: Meldrum's Acid (Lab Scale) RouteChoice->RouteA High Purity Req RouteB Route B: Mg Enolate (Process Scale) RouteChoice->RouteB Cost Sensitive StepA1 Acyl Chloride Formation (SOCl2 or Oxalyl Cl) RouteA->StepA1 StepB1 CDI Activation (Acyl Imidazole) RouteB->StepB1 StepB2 Mg Enolate Coupling (MgCl2 / TEA) RouteB->StepB2 StepA2 Condensation w/ Meldrum's Acid (+ Pyridine) StepA1->StepA2 Impurity1 Impurity: Ethyl Ester (Direct Ethanolysis) StepA1->Impurity1 Incomplete Condensation StepA3 Ethanolysis (Reflux EtOH) StepA2->StepA3 Target Target: Ethyl 3-Oxo-3-(6-quinolyl)propanoate StepA3->Target StepB1->StepB2 StepB3 Decarboxylative Quench StepB2->StepB3 StepB3->Target Impurity2 Impurity: Methyl Ketone (Over-decarboxylation) StepB3->Impurity2 pH < 3 or High Temp

Caption: Workflow logic for selecting synthesis routes and identifying critical failure points leading to common impurities.

FAQ: Common User Issues

Q: My NMR shows a complex mixture of peaks. Is the compound impure? A: Not necessarily.


-keto esters exist in a dynamic equilibrium between the Keto  and Enol  tautomers.[1]
  • Diagnostic: In

    
    , look for the Enol proton (singlet) around 12.5 ppm (hydrogen bonded) and the vinyl proton around 5.8 ppm. The Keto form will show a singlet at 4.2 ppm (
    
    
    
    ).
  • Action: Add a drop of

    
     to the NMR tube. The enol and acidic protons will exchange, simplifying the spectrum.
    

Q: The reaction mixture turned black during the Acid Chloride formation (Route A). A: Quinoline rings are electron-rich and sensitive to oxidation.[1]

  • Cause: Using old Thionyl Chloride or excessive heating.

  • Fix: Switch to Oxalyl Chloride/DMF at 0°C to Room Temperature. Avoid refluxing the acid chloride step if possible.

Q: I cannot separate the product from the starting material on Silica Gel. A: The acidic enol interacts strongly with the silanols on the silica, causing streaking.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites, or use neutral Alumina.

Q: Can I use Lithium Enolates (LDA) instead of Magnesium? A: We advise against it for this specific substrate. Lithium enolates are highly basic and often lead to "O-acylation" vs "C-acylation" mixtures.[1] The Magnesium chelate (Route B) provides the necessary template effect to ensure exclusive C-acylation at the soft nucleophilic center.[1]

References

  • Clay, R. J., et al. "Synthesis of Beta-Keto Esters from Acid Chlorides and Magnesium Malonates." Synthesis, 1993. (Foundational method for Mg-enolate chemistry).[1]

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. "Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters."[1][4][5][6] Journal of Organic Chemistry, 1978, 43(10), 2087–2088. (The standard Meldrum's acid protocol).

  • Wierenga, W., & Skulnick, H. I. "General, efficient, one-step synthesis of beta-keto esters."[1] Journal of Organic Chemistry, 1979, 44(2), 310–311. (Optimization of the Magnesium Chloride/TEA method).

  • Sigma-Aldrich. "Ethyl 3-oxo-3-(quinolin-2-yl)propanoate Product Information." (Used for physical property verification of analogous quinoline beta-keto esters).[1]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 3-Oxo-3-(6-quinolyl)propanoate

Welcome to the technical support center for the synthesis of Ethyl 3-Oxo-3-(6-quinolyl)propanoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-Oxo-3-(6-quinolyl)propanoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting this important synthetic transformation. As a key intermediate in various research and development programs, ensuring its purity is paramount.

This document provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the likely synthetic pathways, delve into the mechanistic origins of common impurities, and provide robust analytical and purification protocols to ensure your final compound meets the highest standards of quality.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for Ethyl 3-Oxo-3-(6-quinolyl)propanoate and what impurities should I anticipate?

The most logical and widely used method for synthesizing β-keto esters like Ethyl 3-Oxo-3-(6-quinolyl)propanoate is the Claisen condensation .[1][2][3] This reaction involves the carbon-carbon bond formation between two esters in the presence of a strong base.

In this specific case, the reaction occurs between Ethyl 6-quinolinecarboxylate (1) and Ethyl Acetate (2) , using a base such as sodium ethoxide (NaOEt).

Primary Impurities to Anticipate:

  • Unreacted Starting Materials:

    • Ethyl 6-quinolinecarboxylate (1)

    • Ethyl Acetate (2) (often used in excess)

  • Key Side-Product:

    • Ethyl Acetoacetate (3): This is the most significant impurity, arising from the self-condensation of ethyl acetate.[4] Its formation is competitive with the desired reaction.

  • Hydrolysis Products:

    • 6-Quinolinecarboxylic Acid (4): Formed if any water is present, leading to the hydrolysis of the starting ester.

    • 3-Oxo-3-(6-quinolyl)propanoic Acid (5): Formed by the hydrolysis of the final product, especially during acidic workup if not performed carefully at low temperatures.

Troubleshooting Guide: Common Experimental Issues

Q2: My reaction yield is low, and I see a significant amount of a major byproduct in my crude NMR. What is happening?

A low yield of the desired product, coupled with a major byproduct, almost certainly points to the competitive self-condensation of ethyl acetate to form ethyl acetoacetate.[4] This occurs because the enolate of ethyl acetate can react with another molecule of ethyl acetate instead of the intended ethyl 6-quinolinecarboxylate.

Causality and Mitigation Strategies:

  • Stoichiometry and Order of Addition: The relative rates of the desired crossed-Claisen and the undesired self-condensation are critical. To favor the desired reaction, the concentration of the ethyl 6-quinolinecarboxylate should be maximized relative to the ethyl acetate enolate.

    • Expert Tip: Instead of adding the base to a mixture of both esters, try a reversed addition. First, prepare a solution of ethyl 6-quinolinecarboxylate and the base (e.g., NaH in an aprotic solvent like THF). Then, add the ethyl acetate dropwise at a controlled temperature. This ensures that any ethyl acetate enolate that forms is more likely to encounter the quinoline ester.

  • Choice of Base: While sodium ethoxide is commonly used, it establishes an equilibrium that can be unfavorable. Using a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) can pre-form the enolate of ethyl acetate more completely, allowing for a more controlled reaction upon addition of the quinoline ester.[5]

  • Temperature Control: Claisen condensations are often sensitive to temperature. Running the reaction at a lower temperature can sometimes favor the desired pathway by slowing down the competing self-condensation reaction.

Q3: My NMR spectrum is complex. How can I definitively identify the main product and the key impurities?

Characterization via ¹H NMR is the most powerful tool for assessing the success of your reaction and identifying impurities. The key is to look for characteristic signals for each species.

Data Presentation: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

Compound NameStructure FragmentPredicted δ (ppm)MultiplicityIntegrationKey Diagnostic Feature
Ethyl 3-Oxo-3-(6-quinolyl)propanoate (Product) Quinoline-H7.5 - 9.0m6HComplex aromatic pattern.
-COCH₂CO-~4.1s2HKey singlet , highly deshielded methylene.
OCH₂CH₃~4.3q2HEthyl ester quartet.
OCH₂CH₃~1.3t3HEthyl ester triplet.
Ethyl 6-quinolinecarboxylate (Starting Material) Quinoline-H7.5 - 9.2m6HAromatic pattern, will differ slightly from product.
OCH₂CH₃~4.5q2HLikely downfield compared to product's ethyl group.
OCH₂CH₃~1.4t3HTriplet for the ethyl group.
Ethyl Acetoacetate (Side-Product) [6][7][8]Keto: -COCH₂CO-~3.45s2HCharacteristic singlet , less deshielded than product's CH₂.
Enol: =CH-~5.0s1HSharp singlet for the enol proton.
Enol: -OH~12.0s (br)1HVery broad singlet, far downfield.
OCH₂CH₃~4.2q2HQuartet for the ethyl group.
OCH₂CH₃~1.3t3HTriplet for the ethyl group.
6-Quinolinecarboxylic Acid (Hydrolysis) Quinoline-H7.6 - 9.3m6HAromatic protons.
-COOH>10s (br)1HVery broad, exchangeable proton.

Note: These are predicted values based on analogous structures and standard chemical shift tables.[9][10][11] The presence of both keto and enol forms of ethyl acetoacetate will lead to two sets of peaks for this impurity.

Q4: What is the best strategy for purifying the crude product?

A multi-step approach is often necessary to achieve high purity.

  • Acid-Base Workup: After the reaction is complete (monitored by TLC), the mixture should be quenched carefully with a weak acid (e.g., acetic acid or saturated NH₄Cl solution) at 0 °C. This protonates the product's enolate.[12] Extraction with an organic solvent (like ethyl acetate or dichloromethane) followed by washing with brine will remove most of the inorganic salts.

  • Removal of Acidic Impurities: A wash with a dilute aqueous solution of sodium bicarbonate can help remove any carboxylic acid impurities (like 4 and 5 ). Be cautious, as this can promote hydrolysis of the ester product if not done quickly and at low temperatures.

  • Column Chromatography: This is the most effective method for separating the desired β-keto ester from unreacted starting materials and the ethyl acetoacetate side-product.[13]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (or heptanes) is typically effective. Start with a low polarity (e.g., 5-10% EtOAc) to elute non-polar impurities and gradually increase the polarity to elute your product. The more polar starting material, ethyl 6-quinolinecarboxylate, will elute later.

Experimental Protocols & Visualizations

Protocol 1: Impurity Identification via High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for quantifying the purity of your final product and tracking the disappearance of starting materials.[13]

  • Sample Preparation: Prepare a stock solution of your crude or purified product in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

  • Gradient Elution:

    • Start with a high concentration of Solvent A (e.g., 95%) and gradually increase the concentration of Solvent B over 15-20 minutes. This will separate compounds based on their polarity.

  • Detection: Use a UV detector set at a wavelength where the quinoline ring absorbs strongly (e.g., 254 nm or 310 nm).

  • Analysis: Compare the retention times of peaks in your sample to authentic standards of the starting materials and potential impurities if available. The relative peak area can be used to estimate the percentage of each component.

Diagram: Synthetic and Side-Reaction Pathways

G cluster_main Desired Reaction (Crossed Claisen) cluster_side Side Reaction (Self-Condensation) SM1 Ethyl 6-quinolinecarboxylate (1) Product Ethyl 3-Oxo-3-(6-quinolyl)propanoate SM2 Ethyl Acetate (2) Base NaOEt SM2->Base + Impurity Ethyl Acetoacetate (3) Enolate2 Ethyl Acetate Enolate Base->Enolate2 Deprotonation Enolate2->SM1 Nucleophilic Attack Enolate2->SM2 Nucleophilic Attack

Caption: Main vs. Side Reaction in the Claisen Condensation.

Diagram: General Workflow for Synthesis and Impurity Analysis

G A 1. Claisen Condensation Reaction B 2. Reaction Quench & Aqueous Workup A->B C 3. Crude Product Isolation B->C D 4. Analytical Screening (TLC, NMR, LC-MS) C->D E Crude Product Meets Spec? D->E F 5. Purification (Column Chromatography) E->F No I Pure Product (>95%) E->I Yes G 6. Fraction Analysis & Pooling F->G H 7. Final Product Characterization (NMR, LC-MS, etc.) G->H H->I

Caption: Workflow for Synthesis, Purification, and Analysis.

References

  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works.
  • Benchchem. (2025). Troubleshooting side reactions in Claisen-Schmidt condensation.
  • Chegg.com. (2024). Solved ii. The ?1H NMR of the distilled ethyl acetoacetate. Available at: [Link]

  • BMRB. (n.d.). BMRB entry bmse000944 - Ethyl Acetoacetate. Available at: [Link]

  • YouTube. (2020). LECTURE 13 - 1H NMR Spectrum | Acetaldehyde (CH3CHO)| Ethyl Acetoacetate. Available at: [Link]

  • Reddit. (2020). Thank you all for your suggestions regarding my failing Claisen condensation.... Available at: [Link]

  • University of Liverpool. (n.d.). Lecture 7 The Claisen Condensation, and Control of Relative Stereochemistry in Aldol Reactions.
  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Available at: [Link]

  • Online Chemistry Notes. (2021). Claisen condensation reaction - Examples and Mechanism. Available at: [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available at: [Link]

  • (n.d.). The Claisen Condensation.
  • OpenStax. (n.d.). 23.8 Mixed Claisen Condensations. Available at: [Link]

  • Benchchem. (2025). Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine.
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • J. Org. Chem. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

Sources

Troubleshooting

Avoiding side reactions in the synthesis of quinoline keto esters

Welcome to the Heterocycle Synthesis Support Hub . As a Senior Application Scientist specializing in nitrogen heterocycles, I have designed this guide to address the specific challenges of synthesizing quinoline keto est...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Synthesis Support Hub .

As a Senior Application Scientist specializing in nitrogen heterocycles, I have designed this guide to address the specific challenges of synthesizing quinoline keto esters (specifically ethyl 4-hydroxyquinoline-3-carboxylates and related scaffolds). These compounds are critical intermediates for fluoroquinolone antibiotics and antimalarial drugs, yet their synthesis is notoriously plagued by "tarry" side reactions, decarboxylation, and regioselectivity errors.

Module 1: The Mechanistic Bifurcation (Regioselectivity)

The most critical failure point in quinoline synthesis from anilines and


-keto esters (or ethoxymethylenemalonates) is the competition between Kinetic Control (Knorr Synthesis)  and Thermodynamic Control (Conrad-Limpach/Gould-Jacobs) .
The Core Problem
  • Low Temperature (<100°C): The aniline nitrogen attacks the ketone carbonyl. This forms an enamine , which cyclizes to a 2-hydroxyquinoline (Knorr product).

  • High Temperature (>250°C): The reaction is reversible. The thermodynamic product forms via attack on the ester carbonyl (or Michael addition in Gould-Jacobs), leading to the imine (anil) , which cyclizes to the desired 4-hydroxyquinoline-3-ester .

If you isolate the wrong isomer, your temperature profile during the initial condensation was likely too low.

Visualizing the Pathway

The following diagram maps the divergence point. You must force the reaction down the "Thermodynamic" path to get the 3-keto ester target.

QuinolinePathways Start Aniline + Beta-Keto Ester/EMME KineticCond Condensation @ <100°C (Kinetic Control) Start->KineticCond ThermoCond Condensation @ >140°C (Thermodynamic Control) Start->ThermoCond Enamine Intermediate: Enamine (C=C-NH-Ar) KineticCond->Enamine KnorrProd Product A: 2-Hydroxyquinoline (KNORR - Undesired) Enamine->KnorrProd Acid Cyclization Imine Intermediate: Imine/Anil (Ar-N=C) ThermoCond->Imine Cyclization Thermal Cyclization (250°C in Dowtherm A) Imine->Cyclization CLProd Product B: 4-Hydroxyquinoline-3-ester (TARGET) Cyclization->CLProd -EtOH

Figure 1: The divergence between Knorr (kinetic) and Conrad-Limpach (thermodynamic) pathways. To synthesize quinoline-3-esters, high thermal energy is required to bypass the kinetic trap.

Module 2: Troubleshooting Guide

This section directly addresses the "symptoms" observed in the flask.

Symptom 1: The Reaction Mixture Turned into Black Tar

Diagnosis: Polymerization of the intermediate or oxidation of the aniline. Root Cause:

  • Oxidation: Anilines are sensitive to oxidation at the high temperatures (250°C) required for cyclization.

  • Local Overheating: Heating mantles create hot spots that char the reaction.

Corrective Protocol:

  • Switch to Dowtherm A: Use a eutectic mixture of diphenyl ether (73.5%) and biphenyl (26.5%). It boils at 258°C, providing a "thermal ceiling" that prevents the reaction from exceeding the decomposition threshold [1].

  • Inert Atmosphere: You must run the cyclization under a strict Nitrogen or Argon blanket.

  • Dropwise Addition: Do not mix everything and heat. Add the intermediate (anil) dropwise into the boiling Dowtherm A. This ensures high dilution, favoring intramolecular cyclization over intermolecular polymerization [2].

Symptom 2: Loss of the Ester Group (Decarboxylation)

Diagnosis: The product is 4-hydroxyquinoline, not the ester. Root Cause:

  • Hydrolysis: Presence of water hydrolyzes the ester to the acid, which spontaneously decarboxylates at >200°C.

  • Prolonged Heating: The ester bond is thermally labile if heated too long.

Corrective Protocol:

  • Dean-Stark Trap: If generating the intermediate in situ, use a Dean-Stark trap to actively remove the ethanol/water byproduct.

  • Anhydrous Reagents: Ensure the Dowtherm A is dry.

  • Monitor Time: Stop the reaction immediately upon consumption of the starting material (monitor via HPLC/TLC). Do not "soak" the reaction at 250°C overnight.

Symptom 3: Low Yield / Incomplete Cyclization

Diagnosis: Significant starting material remains, or yield is <40%. Root Cause:

  • Temperature too low: The cyclization has a high activation energy barrier. Refluxing in ethanol (78°C) or toluene (110°C) is insufficient.

  • Concentration effects: High concentration favors intermolecular side reactions.

Corrective Protocol:

  • Minimum Temp: The internal temperature must reach 240–250°C .

  • Solvent Volume: Use at least 10–15 volumes of solvent relative to the reactant to maintain high dilution.

Module 3: Optimized Master Protocol

Target: Ethyl 4-hydroxyquinoline-3-carboxylate (via Gould-Jacobs Modification). Scale: 50 mmol.

ParameterSpecificationReason
Stoichiometry 1.0 eq Aniline : 1.1 eq EMMESlight excess of EMME (Diethyl ethoxymethylenemalonate) ensures complete consumption of aniline.
Step 1 Solvent None (Neat) or EthanolInitial condensation is exothermic; solvent helps control it, but neat is faster.
Step 1 Temp 100–110°CHigh enough to drive off ethanol, low enough to prevent degradation.
Step 2 Solvent Dowtherm A Critical for reaching 258°C without pressure vessels.
Step 2 Temp 250–255°C Required for thermodynamic cyclization.
Workup Cool to 80°C, add HexaneThe product precipitates; impurities stay in the Dowtherm A.
Step-by-Step Methodology
  • Condensation (The Anil Formation):

    • Mix 50 mmol of substituted aniline and 55 mmol of Diethyl ethoxymethylenemalonate (EMME) in a round-bottom flask.

    • Heat to 110°C for 1–2 hours.

    • Checkpoint: Apply vacuum (20 mbar) for 15 minutes to remove the ethanol byproduct. The residue should solidify upon cooling. This is the anil intermediate .

  • Thermal Cyclization (The Critical Step):

    • In a separate 3-neck flask, heat 50 mL of Dowtherm A to a rolling boil (~255°C) under a nitrogen stream.

    • Dissolve the anil intermediate in a minimal amount of warm Dowtherm A (or add as a solid/melt if possible).

    • Crucial: Add the intermediate slowly to the boiling solvent over 20 minutes.

    • Maintain reflux for 30–60 minutes. Monitor via TLC (EtOAc/Hexane).

    • Visual Check: The solution will darken, but should not turn into sludge.

  • Purification (Avoiding Chromatography):

    • Allow the mixture to cool to ~80°C.

    • Slowly add 50 mL of n-Hexane or Heptane . The quinoline ester is insoluble in non-polar solvents, while Dowtherm A is soluble.

    • Cool to room temperature (or 0°C). Filter the precipitate.[1]

    • Wash the filter cake with copious hexane to remove residual high-boiling solvent.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use mineral oil instead of Dowtherm A? A: Yes, but it is not recommended. Mineral oil is difficult to wash off the final product, often requiring extensive hexane washes that can reduce yield. Dowtherm A (diphenyl ether) is easier to remove and has a sharper boiling point [3].

Q: Why do I see a "double spot" on my TLC? A: Quinoline keto esters exist in a tautomeric equilibrium between the enol form (4-hydroxy) and the keto form (4-quinolone). This often appears as a streak or double spot on silica. Adding 1% acetic acid to your eluent can help collapse this into a single spot.

Q: My aniline has an electron-withdrawing group (e.g., -NO2). The reaction failed. A: Electron-deficient anilines are poor nucleophiles.

  • Solution: You may need to add a catalyst like Yb(OTf)3 (Ytterbium triflate) or use microwave irradiation to drive the initial condensation [4].

Q: How do I remove the brown color from the final crystals? A: The brown color is usually trace oxidized polymer. Recrystallize from DMF/Ethanol or Acetic Acid . Activated charcoal treatment during recrystallization is highly effective for these specific impurities.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1] Link

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from 3-Carbethoxy-4-quinolinols. Journal of the American Chemical Society, 68(7), 1264–1266. Link

  • Bradford, L., et al. (1947). The preparation of 4-hydroxyquinolines.[2][3][4][5][6][7][8][9][10][11] Journal of the Chemical Society, 437-445. Link

  • Wang, L., et al. (2006). Yb(OTf)3 catalyzed synthesis of quinoline derivatives via the Gould–Jacobs reaction under solvent-free conditions. Arkivoc, (ii), 117-124. Link

Sources

Optimization

Technical Support Hub: Stability &amp; Storage of Ethyl 3-Oxo-3-(6-quinolyl)propanoate

Case ID: TSH-142253-56-3 Subject: Prevention of Hydrolytic and Oxidative Degradation Status: Active Guide Executive Summary Ethyl 3-Oxo-3-(6-quinolyl)propanoate (CAS 142253-56-3) is a sensitive -keto ester intermediate o...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TSH-142253-56-3 Subject: Prevention of Hydrolytic and Oxidative Degradation Status: Active Guide

Executive Summary

Ethyl 3-Oxo-3-(6-quinolyl)propanoate (CAS 142253-56-3) is a sensitive


-keto ester intermediate often utilized in the synthesis of quinolone antibiotics and fluorescent probes. Its structural integrity is compromised by two primary vectors: hydrolytic decarboxylation  (driven by moisture/heat) and photo-oxidative degradation  (driven by the quinoline heterocycle).

This guide provides a self-validating storage protocol designed to arrest these specific degradation pathways.

Module 1: The Degradation Matrix (Troubleshooting)

Understanding why the compound degrades is the first step to preserving it. This molecule contains a "self-destruct" mechanism inherent to


-keto esters.
1.1 The Hydrolysis-Decarboxylation Cascade

The methylene group at the C2 position (between the ketone and ester) is highly acidic (


). In the presence of moisture, the ester hydrolyzes to a 

-keto acid.

-keto acids are thermodynamically unstable and spontaneously eject

to form a ketone (acetylquinoline derivative), destroying the molecule's utility for subsequent coupling reactions.

Diagram 1: The Degradation Pathway This flowchart illustrates the irreversible chemical cascade triggered by improper storage.

DegradationPathway Compound Ethyl 3-Oxo-3-(6-quinolyl)propanoate (Intact Reagent) Hydrolysis Hydrolysis (Formation of Beta-Keto Acid) Compound->Hydrolysis Catalyzed by Acid/Base Moisture Moisture Ingress (H2O) Moisture->Hydrolysis Decarb Decarboxylation (Loss of CO2) Hydrolysis->Decarb Unstable Intermediate Heat Thermal Energy (> 25°C) Heat->Decarb Accelerates Waste Degradation Product (Acetylquinoline + CO2) Decarb->Waste Irreversible

Caption: Figure 1. The irreversible degradation cascade. Moisture initiates hydrolysis; heat accelerates the subsequent loss of carbon dioxide.

1.2 Troubleshooting Common Issues
SymptomProbable CauseMechanismCorrective Action
Purity Drop (<95%) Moisture contaminationHydrolysis of ester to acid.Dry under high vacuum; Store under Argon.
Gas Evolution Thermal stressDecarboxylation releasing

.
Reduce storage temp to -20°C immediately.
Yellowing/Darkening Photo-oxidationN-oxide formation on Quinoline ring.Exclude light (Amber vials + Foil).
Solubility Change PolymerizationAldol-type condensation of enol forms.Avoid concentrated storage in solution.
Module 2: The "Gold Standard" Storage Protocol

To maintain purity >98% over 6+ months, you must implement a multi-barrier storage system. This protocol treats the compound as a reactive intermediate rather than a stable shelf reagent.

2.1 The Physical Barriers
  • Primary Container: Amber glass vial (Type I borosilicate) to block UV light (290–450 nm) which excites the quinoline ring.

  • Atmosphere: Headspace must be purged with Argon (preferred over Nitrogen due to higher density) to prevent oxidation of the enol form.

  • Secondary Containment: Sealed desiccator jar with active desiccant (Silica gel with moisture indicator).

2.2 Temperature Regulation
  • Long-term (> 1 week): Store at -20°C . At this temperature, the kinetic rate of hydrolysis is negligible even if trace moisture is present.

  • Short-term (< 1 week): 2–8°C is acceptable only if the vessel is perfectly sealed.

Diagram 2: Storage Decision Tree Follow this logic to determine the correct handling procedure based on your usage frequency.

StorageLogic Start Received Compound (CAS 142253-56-3) Usage When will you use it? Start->Usage Immediate Within 24 Hours Usage->Immediate Now ShortTerm 1-7 Days Usage->ShortTerm Soon LongTerm > 1 Week Usage->LongTerm Later Action1 Store at 4°C Amber Vial Argon Flush Immediate->Action1 Action2 Store at -20°C Desiccator Required ShortTerm->Action2 Action3 Aliquot into single-use vials Seal under Argon Store at -20°C LongTerm->Action3

Caption: Figure 2. Decision logic for storage conditions based on experimental timeline.

Module 3: Frequently Asked Questions (FAQ)

Q1: Can I store this compound in solution (e.g., dissolved in DMSO or Methanol)? A: Strictly No for long-term storage.

  • Reasoning: In protic solvents like Methanol, transesterification can occur. In DMSO, the high polarity stabilizes the enolate ion, increasing susceptibility to oxidation and polymerization.

  • Protocol: Always store as a dry solid. Prepare solutions immediately prior to use.

Q2: The compound has turned into a sticky oil. Can I recover it? A: This indicates significant hydrolysis or moisture absorption (hygroscopicity).

  • Recovery: Attempt to dissolve in dry Dichloromethane (DCM), dry with

    
    , filter, and remove solvent under vacuum. If the main peak in LCMS corresponds to the ketone (decarboxylated product), the sample is irretrievable and must be discarded.
    

Q3: Why is Argon preferred over Nitrogen for this specific compound? A: While Nitrogen is acceptable, Argon is heavier than air. When re-sealing a vial, Argon "blankets" the solid at the bottom, displacing moisture-laden air more effectively than Nitrogen, which mixes more readily with ambient air.

Q4: Is the compound light sensitive? A: Yes. The quinoline moiety is a conjugated heterocyclic system. UV exposure can lead to radical formation or N-oxide generation. Always use amber glassware or wrap clear vials in aluminum foil.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Formation and reactions of enols and enolates - mechanisms of decarboxylation).

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Ethyl 3-oxo-3-(2-quinolinyl)propanoate (Structural Analog Data). Retrieved from Sigma-Aldrich.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Discussion on

    
    -keto acid instability). 
    
  • PubChem. (2024). Compound Summary: Ethyl 3-oxo-3-(quinolin-6-yl)propanoate. National Library of Medicine.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of Ethyl 3-Oxo-3-(quinolyl)propanoate Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][4][5][6] The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a diverse array of compounds with distinct biological profiles. This guide provides a comparative analysis of the potential biological activities of Ethyl 3-Oxo-3-(6-quinolyl)propanoate and its positional isomers, supported by established structure-activity relationships within the quinoline class and detailed experimental protocols to facilitate further research.

The Influence of Isomeric Position on Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The substitution pattern on the quinoline ring is a key determinant of a compound's interaction with biological targets. The electronic and steric properties conferred by the substituent's position can significantly alter the molecule's binding affinity, metabolic stability, and overall pharmacological effect.

Anticipated Anticancer Activity

Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and dihydroorotate dehydrogenase.[1] The position of the carboxamide linkage in quinoline carboxamides, for instance, has been shown to be a critical factor in their anticancer potency.[1]

Based on the available literature for related compounds, we can hypothesize the following trends for the anticancer activity of Ethyl 3-Oxo-3-(quinolyl)propanoate isomers:

  • Substitution on the Benzenoid Ring (Positions 5, 6, 7, and 8): Modifications at these positions can influence lipophilicity and interactions with the target protein. For example, in a series of 2-arylvinylquinolines, substitution at the C6 position showed a potency trend of H < OMe < F < Cl, indicating that electron-withdrawing groups at this position can enhance antiplasmodial activity.[7] This suggests that the 6-quinolyl isomer of our target compound could exhibit significant biological activity. Furthermore, quinoline-6-carboxylic acid amides have been designed as potential ectonucleotidase inhibitors, a target in cancer therapy.[2]

  • Substitution on the Pyridine Ring (Positions 2, 3, and 4): The nitrogen atom in the pyridine ring and its immediate vicinity are often crucial for binding to biological targets. A substituent at the 3-position of the quinoline ring has been identified as an absolute requirement for potent and selective α2C-adrenoceptor antagonism.[8][9][10] This highlights the potential for the 3-quinolyl isomer to exhibit distinct pharmacological properties.

Table 1: Representative Anticancer Activity of Substituted Quinoline Derivatives

Compound ClassPosition of SubstitutionCancer Cell LineActivity (IC50)Reference
Quinoline Carboxamides2, 4, 6, 8VariousPotent inhibitors[1]
2-Arylvinylquinolines6P. falciparum Dd2Low nM
4-Aminoquinolines3α2C-adrenoceptor8.5 nM (potency)[8][9]
Pyrano[3,2-c]quinolonesFused at 3,2-cEAC, Hep-G2, MCF-7Moderate to strong[11]
Quinoline-chalcone hybridsVariousMGC-803, HCT-116, MCF-7Low µM[12]

Note: This table presents data for structurally related quinoline derivatives to illustrate the impact of substitution patterns and is not a direct comparison of Ethyl 3-Oxo-3-(quinolyl)propanoate isomers.

Predicted Antimicrobial Activity

Quinoline derivatives are the backbone of several important antimicrobial agents.[6][13] The mechanism of action often involves the inhibition of bacterial DNA gyrase or other essential enzymes. The substitution pattern on the quinoline ring plays a crucial role in determining the antimicrobial spectrum and potency.

For the Ethyl 3-Oxo-3-(quinolyl)propanoate isomers, we can anticipate that:

  • 6-Quinolyl Isomer: 6-amino-4-methyl-1H-quinoline-2-one derivatives have been shown to possess excellent antibacterial and antifungal activity.[4][14] This suggests that the 6-quinolyl isomer of our target compound could be a promising candidate for antimicrobial screening.

  • General Trends: The presence of a carboxylic acid moiety in some quinoline-based amino acid derivatives has been linked to moderate to excellent antibacterial activity.[13] While our target compound is an ester, its potential hydrolysis in vivo to the corresponding carboxylic acid could contribute to its antimicrobial profile.

Table 2: Representative Antimicrobial Activity of Substituted Quinoline Derivatives

Compound ClassPosition of SubstitutionMicrobial StrainActivity (MIC)Reference
6-amino-4-methyl-1H-quinoline-2-one derivatives6B. cereus, S. aureus, P. aeruginosa, E. coli3.12 - 50 µg/mL[4][14]
Quinoline-based amino acid derivativesVariousE. coli, S. aureus, B. subtilis, P. aeruginosa0.62 mg/mL[13]
Quinoline derivativesVariousGram-positive and Gram-negative bacteriaModerate activity[13]

Note: This table provides examples of antimicrobial activity for related quinoline compounds to guide future studies on the target isomers.

Experimental Protocols

To facilitate the direct comparison of Ethyl 3-Oxo-3-(quinolyl)propanoate isomers, we provide the following detailed experimental protocols for their synthesis and biological evaluation.

Protocol 1: Synthesis of Ethyl 3-Oxo-3-(quinolyl)propanoate Isomers via Claisen Condensation

The Claisen condensation is a classic and effective method for the formation of β-keto esters.[15][16][17] This protocol outlines a general procedure that can be adapted for each quinoline isomer.

Workflow for the Synthesis of Ethyl 3-Oxo-3-(quinolyl)propanoate Isomers

G cluster_0 Preparation cluster_1 Claisen Condensation cluster_2 Purification start Start: Select Quinolinecarboxylic Acid Isomer esterification Esterification to Ethyl Quinolylcarboxylate start->esterification e.g., SOCl2, EtOH claisen React with Ethyl Acetate and a Strong Base esterification->claisen e.g., NaOEt in dry THF workup Acidic Workup claisen->workup e.g., dilute HCl extraction Solvent Extraction workup->extraction e.g., Ethyl Acetate chromatography Column Chromatography extraction->chromatography Silica gel characterization Characterization chromatography->characterization NMR, MS, IR end End: Purified Ethyl 3-Oxo-3-(quinolyl)propanoate Isomer characterization->end

Caption: General workflow for the synthesis of Ethyl 3-Oxo-3-(quinolyl)propanoate isomers.

Step-by-Step Methodology:

  • Esterification of the Starting Quinolylcarboxylic Acid:

    • To a solution of the respective quinolylcarboxylic acid isomer (e.g., quinoline-6-carboxylic acid) in anhydrous ethanol, add thionyl chloride dropwise at 0 °C.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Remove the solvent under reduced pressure and neutralize the residue with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the ethyl quinolylcarboxylate.

  • Claisen Condensation:

    • To a solution of sodium ethoxide in anhydrous tetrahydrofuran (THF), add a solution of the ethyl quinolylcarboxylate and ethyl acetate.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Quench the reaction with a dilute solution of hydrochloric acid.

  • Workup and Purification:

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization:

    • Confirm the structure of the purified Ethyl 3-Oxo-3-(quinolyl)propanoate isomer using spectroscopic methods such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Workflow for MTT Assay

G start Seed cancer cells in a 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat cells with varying concentrations of quinoline isomers incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Experimental workflow for determining the in vitro anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Ethyl 3-Oxo-3-(quinolyl)propanoate isomers in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid toxicity.

  • Incubation: Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution Assay

G start Prepare serial dilutions of quinoline isomers in a 96-well plate inoculation Inoculate each well with a standardized microbial suspension start->inoculation incubation Incubate the plate under appropriate conditions inoculation->incubation read_mic Visually inspect for turbidity to determine the MIC incubation->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a stock solution of each Ethyl 3-Oxo-3-(quinolyl)propanoate isomer in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to established protocols (e.g., CLSI guidelines).

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and for the recommended duration for the specific microorganism being tested (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of Ethyl 3-Oxo-3-(6-quinolyl)propanoate and its positional isomers. While direct experimental data is currently lacking, the established principles of structure-activity relationships in quinoline chemistry suggest that the position of the 3-oxopropanoate substituent will have a profound impact on the biological activity of these compounds. The provided experimental protocols offer a clear path for researchers to synthesize these isomers and systematically evaluate their anticancer and antimicrobial properties.

Future research should focus on the synthesis and biological screening of the complete set of Ethyl 3-Oxo-3-(quinolyl)propanoate isomers. Such a study would provide invaluable data for understanding the SAR of this particular class of quinoline derivatives and could lead to the identification of novel lead compounds for drug development. Further investigations into the mechanisms of action of the most active isomers will also be crucial for their advancement as potential therapeutic agents.

References

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). PubMed. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Taylor & Francis Online. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. (2025). ResearchGate. [Link]

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (2021). PMC. [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). Asia Pacific Journal of Health Sciences. [Link]

  • Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones with α,β-unsaturated esters: an approach to obtain 1,5-ketoesters. Organic & Biomolecular Chemistry. [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (2006). ACS Publications. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Publishing. [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Review on Antimicrobial Activity of Quinoline. (2022). Human Journals. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). ResearchGate. [Link]

  • Claisen Condensation. Organic Chemistry Portal. [Link]

  • Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. (2006). PubMed. [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). Open Journal of Medicinal Chemistry. [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society. [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. (2025). ResearchGate. [Link]

  • Chapter 21: Ester Enolates. University of Calgary. [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. (2021). PMC. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

  • Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. (2025). ResearchGate. [Link]

  • Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. (2001). ResearchGate. [Link]

  • Synthesis of ethyl 3-oxohexanoate. PrepChem.com. [Link]

  • Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. (2010). ResearchGate. [Link]

  • Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. (2023). Johns Hopkins University. [Link]

  • Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. (2025). Research Journal of Pharmacy and Technology. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activities of Ciprofloxacin and Ethyl 3-Oxo-3-(6-quinolyl)propanoate: An Investigative Framework

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of antimicrobial drug discovery, the need for novel scaffolds to combat rising resistance is paramount. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of antimicrobial drug discovery, the need for novel scaffolds to combat rising resistance is paramount. This guide provides a comparative analysis of ciprofloxacin, a cornerstone fluoroquinolone antibiotic, and Ethyl 3-Oxo-3-(6-quinolyl)propanoate, a representative of the versatile quinoline class of compounds. Ciprofloxacin's well-documented mechanism of action against bacterial DNA gyrase and topoisomerase IV provides a robust benchmark for evaluation.[1][2][3][4] The quinoline scaffold, present in numerous therapeutic agents, is known for a wide spectrum of biological activities, including antimicrobial and anticancer effects.[5][6]

This document moves beyond a simple feature list, establishing a comprehensive experimental framework to directly compare these two molecules. We will first dissect their known and postulated mechanisms of action. Subsequently, we provide detailed, self-validating protocols for key in vitro assays—Minimum Inhibitory Concentration (MIC) for antimicrobial efficacy and MTT for cytotoxicity—that are fundamental for a comparative assessment. The objective is to equip researchers with the foundational knowledge and practical methodologies required to evaluate the biological potential of novel quinoline derivatives against an established clinical standard.

Introduction to the Compounds

Ciprofloxacin: The Established Benchmark

Ciprofloxacin is a second-generation fluoroquinolone antibiotic with a broad spectrum of activity against a wide range of Gram-negative and some Gram-positive bacteria.[1][7] Since its patent in 1980 and introduction in 1987, it has become an essential medicine for treating various infections, including urinary tract, respiratory, and skin infections.[1][8] Its efficacy stems from a highly specific mechanism of action, making it a critical tool in infectious disease management and an ideal benchmark for new antimicrobial candidates.[9]

The Quinoline Scaffold: A Platform for Diverse Bioactivity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[6] This heterocyclic structure is the core of numerous compounds with significant pharmacological activities, including antimalarial (e.g., chloroquine), anticancer, and anti-inflammatory properties.[5][10] The versatility of the quinoline core allows for substitutions that can modulate its biological targets, leading to compounds that may inhibit bacterial enzymes, disrupt parasitic metabolic pathways, or interfere with cancer cell signaling.[5][11]

Ethyl 3-Oxo-3-(6-quinolyl)propanoate: A Representative Quinoline Derivative

Ethyl 3-Oxo-3-(6-quinolyl)propanoate is a specific derivative featuring the quinoline core. Its structure incorporates a β-ketoester side chain, a functional group known to be chemically reactive and capable of participating in various biological interactions. While this specific molecule is not extensively characterized in public literature, its structural components suggest a potential for biological activity. The quinoline nucleus provides the foundational pharmacophore, and the side chain offers a site for potential interaction with biological targets, making it an intriguing candidate for comparative biological screening.

Comparative Analysis of Mechanisms of Action

Ciprofloxacin's Mechanism: A Targeted Disruption of DNA Replication

Ciprofloxacin's bactericidal effect is achieved by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][3][4]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. Ciprofloxacin binds to the enzyme-DNA complex, trapping the gyrase after it has cleaved the DNA and preventing the re-ligation of the strands.[2]

  • Topoisomerase IV: This enzyme is primarily involved in decatenating (unlinking) newly replicated circular chromosomes, allowing them to segregate into daughter cells. Inhibition by ciprofloxacin leads to an inability of the cell to separate its DNA, thereby halting cell division.[2]

This dual-targeting mechanism results in the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.[2][9]

G Figure 1: Ciprofloxacin's Mechanism of Action cluster_bacterium Bacterial Cell DNA Bacterial DNA Replication DNA Replication & Transcription DNA->Replication DNA_Gyrase DNA Gyrase (Relaxes Supercoils) Replication->DNA_Gyrase Torsional Stress Topo_IV Topoisomerase IV (Decatenates Chromosomes) Replication->Topo_IV Replicated Chromosomes DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Inhibition leads to Topo_IV->DS_Breaks Inhibition leads to Cipro Ciprofloxacin Cipro->DNA_Gyrase Inhibits Cipro->Topo_IV Inhibits Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Ciprofloxacin inhibits DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.

Postulated Mechanisms for Ethyl 3-Oxo-3-(6-quinolyl)propanoate

Based on the broader class of quinoline derivatives, Ethyl 3-Oxo-3-(6-quinolyl)propanoate could exhibit biological activity through several potential mechanisms that warrant experimental investigation.

  • Topoisomerase Inhibition: Some novel quinoline derivatives have been designed to target bacterial topoisomerase II DNA gyrase, similar to ciprofloxacin.[11][12] Molecular docking studies of certain quinolines have shown potential binding to these enzymes, suggesting a shared mechanism could be possible.[13]

  • Kinase Inhibition: The quinoline scaffold is present in several small-molecule kinase inhibitors used in oncology. These compounds can interfere with cellular signaling pathways that are often dysregulated in cancer cells, leading to reduced proliferation and apoptosis.[14]

  • Disruption of Heme Detoxification: In the context of malaria, quinoline antimalarials like chloroquine are thought to accumulate in the parasite's food vacuole and interfere with the polymerization of toxic heme into hemozoin, leading to parasite death.[5][10] While a different context, it highlights the scaffold's ability to disrupt critical metabolic processes.

  • Peptide Deformylase (PDF) Inhibition: Recent research has explored quinoline derivatives as inhibitors of PDF, an essential bacterial enzyme, presenting another potential antibacterial mechanism distinct from that of ciprofloxacin.[15]

Experimental Framework for Comparative Biological Evaluation

To objectively compare the biological activity of Ethyl 3-Oxo-3-(6-quinolyl)propanoate against the ciprofloxacin benchmark, a tiered screening approach is necessary. The following protocols describe foundational assays for antimicrobial activity and general cytotoxicity.

Antimicrobial Activity Assessment

The primary test is to determine if the quinoline derivative possesses antibacterial properties and to quantify its potency. The gold standard for this is the Minimum Inhibitory Concentration (MIC) assay.[16][17]

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is designed for a 96-well plate format for efficiency.[17][18]

Objective: To determine the lowest concentration of each compound that visibly inhibits the growth of a selected panel of microorganisms.

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Test compounds (Ciprofloxacin, Ethyl 3-Oxo-3-(6-quinolyl)propanoate) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland, then diluted to yield a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Multichannel pipette

Procedure:

  • Compound Preparation: Prepare a stock solution of each compound (e.g., 1280 µg/mL).

  • Serial Dilution: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation: a. Prepare the bacterial inoculum as described in the materials section. b. Within 15 minutes of preparation, add 10 µL of the standardized inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

G Figure 2: MIC Assay Workflow node_prep Compound & Broth Prep Prepare stock solutions Add broth to 96-well plate node_dilute Serial Dilution Perform 2-fold serial dilutions of compound across plate node_prep->node_dilute node_inoculate Inoculation Add standardized bacterial suspension to wells node_dilute->node_inoculate node_incubate Incubation Incubate plate at 35°C for 18-24 hours node_inoculate->node_incubate node_read Read Results Visually inspect for turbidity Determine lowest clear well (MIC) node_incubate->node_read

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Results should be summarized in a table for clear comparison.

OrganismGram StainCiprofloxacin MIC (µg/mL)Ethyl 3-Oxo-3-(6-quinolyl)propanoate MIC (µg/mL)
Escherichia coliGram-Negative0.008 - 0.06Experimental Data
Pseudomonas aeruginosaGram-Negative0.25 - 1.0Experimental Data
Staphylococcus aureusGram-Positive0.12 - 0.5Experimental Data
Enterococcus faecalisGram-Positive0.5 - 2.0Experimental Data
Cytotoxicity and Potential Anticancer Activity

It is crucial to assess a compound's effect on mammalian cells to determine its therapeutic index (selectivity for bacterial vs. host cells) and to explore any potential anticancer activity.[19] The MTT assay is a widely used colorimetric method for this purpose.[20][21]

Objective: To measure the metabolic activity of cells as an indicator of cell viability after exposure to the test compounds and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Materials:

  • Mammalian cell lines (e.g., HEK293 for normal cells, HCT116 for colon cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well sterile cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include vehicle controls (medium with DMSO) and blank controls (medium only).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.[22]

G Figure 3: MTT Cytotoxicity Assay Workflow node_seed Cell Seeding Seed mammalian cells in 96-well plate node_treat Compound Treatment Add serial dilutions of test compounds to cells node_seed->node_treat node_incubate_cell Incubation Incubate for 48-72 hours at 37°C node_treat->node_incubate_cell node_mtt MTT Addition Add MTT reagent Incubate for 3-4 hours node_incubate_cell->node_mtt node_solubilize Solubilization Dissolve formazan crystals with solubilization buffer node_mtt->node_solubilize node_read Read Absorbance Measure absorbance at 570 nm Calculate IC50 node_solubilize->node_read

Sources

Validation

Advanced SAR Guide: Quinoline-6-Derivatives in Kinase Inhibition

[1] Executive Summary This technical guide analyzes the Structure-Activity Relationship (SAR) of quinoline-6-derivatives , a privileged scaffold in modern medicinal chemistry.[1] Unlike the C-4 position (historically ass...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide analyzes the Structure-Activity Relationship (SAR) of quinoline-6-derivatives , a privileged scaffold in modern medicinal chemistry.[1] Unlike the C-4 position (historically associated with antimalarials like chloroquine) or the C-8 position (metal chelation), the C-6 position offers a unique vector for extending into the solvent-accessible regions of kinase ATP-binding pockets or engaging specific hydrophobic residues (e.g., the "shelf" region in c-Met).[1]

This guide objectively compares C-6 substituted quinolines against isomeric alternatives (quinazolines, isoquinolines) and details the synthetic and biological protocols required to validate these compounds.[1]

Part 1: The Pharmacophore & Comparative Analysis

Why the C-6 Position?

In kinase inhibitor design, the quinoline nitrogen (N-1) often functions as a hydrogen bond acceptor in the hinge region.[1] The C-6 position is geometrically distinct because it directs substituents away from the hinge, often toward the solvent front or the P-loop .[1] This allows for the attachment of solubilizing groups (e.g., piperazines, morpholines) or selectivity-enhancing moieties without disrupting the core binding mode.[1]

Comparative Performance Matrix

The following table contrasts the Quinoline-6 scaffold with its primary competitors in oncology drug discovery: the Quinazoline (common in EGFR inhibitors) and Quinoline-4 (common in DNA intercalators).[1]

FeatureQuinoline-6-Derivative Quinazoline (C-6/C-7) Quinoline-4-Derivative
Primary Target Class Type Ib/II Kinase Inhibitors (c-Met, Axl)Type I Kinase Inhibitors (EGFR, HER2)DNA Intercalators / Antimalarials
Binding Mode Hinge Interaction + Stacking: The C-6 substituent often engages hydrophobic shelves (e.g., Tyr1230 in c-Met).[1]Hinge Interaction: N-1 and N-3 provide a dual H-bond acceptor/donor motif.[1]Planar Stacking: High affinity for DNA base pairs; less specific for protein pockets.[1]
Solubility Profile High: C-6 is an ideal exit vector for polar solubilizing groups.[1]Moderate: C-6/C-7 usually buried; solvation depends on the C-4 tail.[1]Low to Moderate: Often requires basic side chains for lysosomal trapping.[1]
Metabolic Stability High: The pyridine ring is electron-deficient, resisting oxidation. C-6 substitution blocks a primary metabolic soft spot.[1]Moderate: The pyrimidine ring is susceptible to specific oxidative ring openings.[1]Variable: N-dealkylation is common at the C-4 amine.[1]
Toxicity Risk Low: Reduced risk of phototoxicity compared to fluoro-quinolones.[1]Moderate: Skin rash/diarrhea common (EGFR on-target toxicity).[1]High: Cardiotoxicity (hERG inhibition) and retinal toxicity are historical risks.[1]

Part 2: Case Study – c-Met Inhibition (Capmatinib)[1]

The clinical success of Capmatinib (INC280) validates the utility of the quinoline-6-scaffold.[1]

  • Mechanism: Capmatinib is a highly selective Type Ib c-Met inhibitor .[1][2]

  • SAR Logic: The quinoline ring does not bind the hinge directly in the traditional sense; rather, it performs a critical

    
    -
    
    
    
    stacking interaction
    with Tyr1230 in the activation loop.[1]
  • The C-6 Linker: The methyl group at position 6 connects the quinoline to the imidazo[1,2-b][1,2,4]triazine core.[1] This specific geometry positions the quinoline ring to fill the hydrophobic "shelf," locking the kinase in an inactive conformation.

Key Insight: Moving the substituent from C-6 to C-7 or C-5 results in a >100-fold loss of potency due to steric clash with the activation loop residues.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 6-Substituted Quinolines (Suzuki-Miyaura Coupling)

Objective: Functionalize the C-6 position using a palladium-catalyzed cross-coupling reaction.[1][3][4] This is the industry-standard method for generating SAR libraries.[1]

Materials:

  • Substrate: 6-Bromoquinoline (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄[1]

  • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1][3]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a microwave vial or round-bottom flask and purge with Argon for 5 minutes.

  • Solvation: Dissolve 6-bromoquinoline and the boronic acid in the degassed Dioxane/Water mixture.

  • Activation: Add the base (Cs₂CO₃) and stir for 2 minutes.

  • Catalysis: Add the Pd catalyst quickly to minimize air exposure. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 mins in a microwave reactor).

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black.[1] Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane:EtOAc gradient).

Validation Check: The disappearance of the aryl bromide peak in LC-MS and the appearance of the M+1 peak of the coupled product confirms success.

Protocol B: c-Met Kinase Inhibition Assay (TR-FRET)

Objective: Determine the


 of the synthesized derivative.

Materials:

  • Recombinant human c-Met kinase domain.[1]

  • Substrate: Biotinylated poly-Glu-Tyr (4:1).[1]

  • ATP (

    
     concentration).[1]
    
  • Detection: Europium-labeled anti-phosphotyrosine antibody.[1]

Methodology:

  • Preparation: Prepare 3x serial dilutions of the quinoline derivative in DMSO.

  • Incubation: Mix kinase, peptide substrate, and compound in reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂). Incubate for 15 mins at RT.

  • Initiation: Add ATP to start the reaction.[1] Incubate for 60 mins.

  • Termination: Add EDTA (to chelate Mg²⁺) and the detection antibody mixture.

  • Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multi-mode plate reader (Ex: 340 nm, Em: 615/665 nm).

  • Analysis: Fit data to a sigmoidal dose-response equation to calculate

    
    .
    

Part 4: Visualization & Logic Flows[1]

Diagram 1: SAR Optimization Logic for Quinoline-6-Derivatives

This diagram illustrates the decision-making process when optimizing the C-6 position for kinase selectivity.

SAR_Logic Start Quinoline Scaffold Selection Position_Choice Target Vector Analysis Start->Position_Choice C4_Path C-4 Substitution (Solvent Exposed / H-Bonding) Position_Choice->C4_Path Antimalarial / DNA C6_Path C-6 Substitution (Hydrophobic Pocket / Shelf) Position_Choice->C6_Path Kinase Inhibitor C6_Decision Selectivity Requirement? C6_Path->C6_Decision Stacking Aromatic Stacking (Tyr1230) (e.g., Capmatinib) C6_Decision->Stacking Target: c-Met Solubility Solubilizing Tail (Morpholine/Piperazine) C6_Decision->Solubility Target: General Kinase Outcome_Potency High Potency (nM) Specific Inhibition Stacking->Outcome_Potency Outcome_ADME Improved PK (Lower Clearance) Solubility->Outcome_ADME

Caption: Decision tree for optimizing the Quinoline scaffold. The C-6 vector is critical for accessing hydrophobic shelves in Type Ib kinase inhibitors.[1]

Diagram 2: Synthetic Workflow (Suzuki Coupling)

A visual representation of the chemical synthesis protocol described in Part 3.

Synthesis_Workflow Input1 6-Bromoquinoline Reaction Pd-Catalyzed Coupling (Suzuki-Miyaura) 90°C, 4-12h Input1->Reaction Input2 Boronic Acid (R-B(OH)2) Input2->Reaction + Base (Cs2CO3) Workup Workup & Purification (Celite Filtration -> Column) Reaction->Workup Product 6-Substituted Quinoline (Final Lead) Workup->Product Validation Validation (LC-MS / NMR / Kinase Assay) Product->Validation

Caption: Step-by-step synthetic workflow for generating C-6 functionalized quinoline libraries via Suzuki-Miyaura cross-coupling.

References

  • Capmatinib (INC280) Structure and Mechanism Source: PubChem / National Library of Medicine URL:[1][Link][1]

  • Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors Title: Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) URL:[1][Link]

  • Capmatinib (INC280) Is Active Against Models of Non–Small Cell Lung Cancer Title: Capmatinib (INC280) Is Active Against Models of Non–Small Cell Lung Cancer and Other Cancer Types with Defined Mechanisms of MET Activation Source:[2] Clinical Cancer Research (AACR Journals) URL:[Link]

  • Quinoline as a Privileged Scaffold Title: Quinoline as a privileged scaffold in modern drug discovery Source: International Journal of Chemical Studies URL:[Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Protocol Title: Suzuki-Miyaura Cross-Coupling Reaction Source: Thermo Fisher Scientific (Reference Protocols) URL:[1][Link]

Sources

Comparative

Introduction: The Quinoline Scaffold in Oncology and the Emergence of Ethyl 3-Oxo-3-(6-quinolyl)propanoate

An In-Depth Guide to Evaluating the Anticancer Efficacy of Novel Quinolyl Compounds: A Comparative Analysis Framework The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Evaluating the Anticancer Efficacy of Novel Quinolyl Compounds: A Comparative Analysis Framework

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including notable anticancer properties. Its rigid, planar, and aromatic nature allows for diverse interactions with biological macromolecules, making it a fertile ground for the development of novel therapeutic agents. Quinoline derivatives have been reported to exhibit anticancer effects through various mechanisms, such as the inhibition of tyrosine kinases, disruption of topoisomerase activity, and induction of apoptosis.

This guide addresses the compound Ethyl 3-Oxo-3-(6-quinolyl)propanoate , a specific quinoline derivative for which public-domain data on anticancer efficacy is not yet established. Therefore, this document serves as a comprehensive framework for researchers and drug development professionals on how to systematically evaluate the anticancer potential of such a novel compound. We will outline the necessary experimental protocols, data analysis techniques, and a comparative approach against established anticancer drugs. The methodologies and comparative logic presented here are grounded in standard practices for preclinical cancer drug discovery.

To provide a robust comparative context, we will consider the following well-characterized anticancer drugs as benchmarks:

  • Doxorubicin: A well-established chemotherapeutic agent that primarily functions as a topoisomerase II inhibitor and by intercalating into DNA, thereby blocking replication and transcription.

  • Gefitinib: A tyrosine kinase inhibitor (TKI) that specifically targets the epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival pathways.

This guide will provide a detailed roadmap for a head-to-head in vitro comparison, from initial cytotoxicity screening to preliminary mechanistic insights.

Part 1: Initial Cytotoxicity Screening - The Sulforhodamine B (SRB) Assay

To begin assessing the anticancer potential of Ethyl 3-Oxo-3-(6-quinolyl)propanoate, a primary cytotoxicity screening is essential. The Sulforhodamine B (SRB) assay is a reliable and widely used method for determining cell density based on the measurement of cellular protein content. It offers advantages in terms of stability, sensitivity, and ease of use.

Experimental Protocol: SRB Cytotoxicity Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer).

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • Test compounds: Ethyl 3-Oxo-3-(6-quinolyl)propanoate, Doxorubicin, Gefitinib (dissolved in DMSO to create stock solutions)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count cells from exponential phase cultures.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (Ethyl 3-Oxo-3-(6-quinolyl)propanoate, Doxorubicin, Gefitinib) in complete medium from the stock solutions. A typical concentration range would be from 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate the plates for another 48-72 hours.

  • Cell Fixation and Staining:

    • After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C to fix the cells.

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

  • Measurement and Data Analysis:

    • Dissolve the bound SRB dye by adding 200 µL of 10 mM Tris-base solution (pH 10.5) to each well.

    • Read the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of growth inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the SRB Assay Workflow

SRB_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_process Day 4/5: Processing & Reading cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Add Serial Dilutions of Compounds incubate2 Incubate 48-72h treat->incubate2 fix Fix with Cold TCA stain Stain with SRB fix->stain wash Wash with Acetic Acid stain->wash dissolve Dissolve Dye with Tris-base wash->dissolve read Read Absorbance (510 nm) dissolve->read analysis Calculate % Inhibition & IC50 Values read->analysis

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Hypothetical Comparative Data

Below is a table presenting hypothetical IC50 values for our test compounds against a panel of cancer cell lines. This illustrates how the data would be structured for a comparative analysis.

CompoundIC50 (µM) on MCF-7 (Breast Cancer)IC50 (µM) on A549 (Lung Cancer)IC50 (µM) on HCT116 (Colon Cancer)
Ethyl 3-Oxo-3-(6-quinolyl)propanoate 5.28.96.5
Doxorubicin 0.81.20.9
Gefitinib > 1000.5> 100

Interpretation of Hypothetical Data:

  • Ethyl 3-Oxo-3-(6-quinolyl)propanoate shows moderate cytotoxic activity across all three cell lines.

  • Doxorubicin , a potent broad-spectrum cytotoxic agent, exhibits high potency (low IC50 values) as expected.

  • Gefitinib is highly potent against the A549 cell line, which is known to be EGFR-sensitive, but shows little activity against MCF-7 and HCT116, highlighting its targeted mechanism of action.

Part 2: Preliminary Mechanistic Insights - Apoptosis and Cell Cycle Analysis

Should the initial screening reveal promising cytotoxic activity for Ethyl 3-Oxo-3-(6-quinolyl)propanoate, the next logical step is to investigate its mechanism of action. Determining whether the compound induces programmed cell death (apoptosis) and/or causes cell cycle arrest can provide valuable insights.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the IC50 concentration of Ethyl 3-Oxo-3-(6-quinolyl)propanoate and control drugs for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Visualizing Potential Signaling Pathways

The induction of apoptosis by quinoline derivatives can occur through various signaling pathways. A common mechanism involves the activation of the intrinsic (mitochondrial) pathway.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade compound Ethyl 3-Oxo-3- (6-quinolyl)propanoate bax Bax/Bak Activation compound->bax Induces mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 Activates cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential intrinsic apoptosis pathway induced by a novel compound.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of a novel compound, Ethyl 3-Oxo-3-(6-quinolyl)propanoate, against established anticancer drugs. The outlined protocols for cytotoxicity screening and preliminary mechanistic studies (apoptosis, cell cycle) are standard in the field and allow for a robust and objective comparison.

Based on our hypothetical data, Ethyl 3-Oxo-3-(6-quinolyl)propanoate demonstrates moderate, broad-spectrum cytotoxic activity. This would warrant further investigation, including:

  • Expansion of Cell Line Panel: Testing against a wider range of cancer cell lines, including resistant phenotypes.

  • In-depth Mechanistic Studies: Investigating specific molecular targets, such as topoisomerases or protein kinases, which are common targets for quinoline derivatives.

  • In Vivo Studies: If in vitro data remains promising, progressing to animal models to assess efficacy and toxicity.

The journey of drug discovery is incremental and requires rigorous, comparative analysis. By following a structured approach as detailed in this guide, researchers can effectively position novel compounds within the existing landscape of cancer therapeutics and identify promising candidates for further development.

References
  • Title: Recent Developments of Quinoline-Based Anticancer Agents Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Quinoline derivatives as a versatile scaffold in the development of anticancer agents Source: SpringerLink URL: [Link]

  • Title: A Review on Quinoline Derivatives with Potential Antitumor Activity Source: MDPI URL: [Link]

Validation

Validating the mechanism of action of "Ethyl 3-Oxo-3-(6-quinolyl)propanoate"

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Pharmacologists Executive Summary: The Scaffold Perspective Ethyl 3-Oxo-3-(6-quinolyl)propanoate is not m...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Pharmacologists

Executive Summary: The Scaffold Perspective

Ethyl 3-Oxo-3-(6-quinolyl)propanoate is not merely a chemical intermediate; in modern Fragment-Based Drug Discovery (FBDD), it represents a privileged scaffold combining two distinct pharmacophores: the Quinoline ring (providing


-stacking and kinase hinge-binding potential) and the 

-keto ester tail
(providing metal chelation and hydrogen bond donor/acceptor motifs).

Validating the Mechanism of Action (MoA) for this compound requires distinguishing between its role as a metallo-modulator (via the 1,3-dicarbonyl system) and a hydrophobic pocket binder (via the quinoline core). This guide outlines the protocol to deconvolute these mechanisms, comparing its efficacy against standard phenyl and pyridine analogues.

Comparative Analysis: Scaffold Performance

To validate the specific contribution of the 6-quinolyl nitrogen and the


-keto ester tail, this compound must be benchmarked against structural analogues.
Table 1: Physicochemical & Functional Comparison
FeatureEthyl 3-Oxo-3-(6-quinolyl)propanoate (Target)Ethyl Benzoylacetate (Comparator A)Ethyl 3-Oxo-3-(3-pyridyl)propanoate (Comparator B)
Core Structure Bicyclic Heterocycle (Quinoline)Carbocycle (Phenyl)Monocyclic Heterocycle (Pyridine)
Primary Interaction

-

Stacking + H-Bond Acceptor (N)

-

Stacking (Weak)
H-Bond Acceptor (N)
Solubility (LogP) ~2.1 (Moderate Lipophilicity)~2.5 (Higher Lipophilicity)~0.8 (High Polarity)
Chelation Potential High (Bidentate via keto-enol)ModerateModerate
Target Class Kinases (c-Met), Metalloenzymes (HDM2)General Esterase SubstrateHydrophilic Metalloenzymes
Metabolic Stability Vulnerable to CYP450 (Quinoline oxidation)HighModerate

Key Insight: The 6-quinolyl analogue outperforms the phenyl comparator in Target Residence Time for kinase targets due to the additional hydrogen bond acceptance capability of the quinoline nitrogen, which often anchors the molecule in the ATP-binding hinge region.

Mechanistic Hypotheses & Validation Pathways

The biological activity of this scaffold typically follows one of two distinct pathways. Your validation experiments must determine which pathway is dominant.

Pathway A: Metal Chelation (Metalloenzyme Inhibition)

The 1,3-dicarbonyl moiety exists in equilibrium between keto and enol forms. The enol form can chelate divalent cations (


, 

,

) in enzyme active sites (e.g., HIF-Prolyl Hydroxylase or KDM demethylases).
Pathway B: Allosteric/Orthosteric Binding

The quinoline ring occupies a hydrophobic pocket (e.g., c-Met kinase), while the ester tail extends into the solvent front or interacts with a "gatekeeper" residue.

Visualization: Mechanism Deconvolution Workflow

MoA_Validation Compound Ethyl 3-Oxo-3-(6-quinolyl)propanoate Tautomerism Step 1: Tautomeric Equilibrium (NMR Analysis) Compound->Tautomerism Define State Chelation Step 2: Metal Chelation Assay (UV-Vis Shift) Tautomerism->Chelation Enol Form? Binding Step 3: Target Engagement (SPR/ITC) Chelation->Binding No Shift Path_A Hypothesis A: Metalloenzyme Inhibitor Chelation->Path_A Positive Shift Path_B Hypothesis B: Kinase/Receptor Ligand Binding->Path_B High Affinity (Kd < 10uM) Validation Functional Readout (Cell Viability/Enzyme Activity) Path_A->Validation Path_B->Validation

Figure 1: Decision tree for validating the primary mechanism of action, distinguishing between non-specific metal chelation and specific target binding.

Experimental Protocols for Validation

To scientifically validate the MoA, you must perform the following self-validating assays.

Protocol 1: Tautomeric Ratio Determination (NMR)

Context: The biological activity often depends on the enol form. You must quantify this before running biochemical assays.

  • Solvent Selection: Prepare 10 mM samples in

    
     (polar aprotic) and 
    
    
    
    (non-polar).
  • Acquisition: Run

    
    -NMR at 298K.
    
  • Analysis: Integrate the signal for the

    
    -methylene protons (keto form, ~4.0 ppm) vs. the vinyl proton (enol form, ~5-6 ppm) and the enolic -OH (often >12 ppm, broad).
    
  • Validation Criteria: If Enol > 20% in DMSO, proceed to Chelation Assays.

Protocol 2: Surface Plasmon Resonance (SPR) for Direct Binding

Context: Validates direct physical interaction with the target protein (e.g., c-Met kinase domain), ruling out false positives from aggregation.

Materials:

  • Sensor Chip: CM5 (Carboxymethyl dextran) or NTA (for His-tagged proteins).

  • Running Buffer: HBS-P+ with 5% DMSO (Matched to sample).

Workflow:

  • Immobilization: Immobilize target protein to ~2000 RU via amine coupling. Reference channel: BSA or deactivated flow cell.

  • Solvent Correction: Crucial step. Prepare a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index changes, as the quinoline compound is lipophilic.

  • Injection: Inject 5 concentrations of the compound (e.g., 0.1

    
     to 100 
    
    
    
    ) at 30
    
    
    .
  • Dissociation: Allow 180s dissociation time.

  • Data Fitting: Fit to a 1:1 Langmuir binding model.

    • Success Metric:

      
       < 10% of 
      
      
      
      .
    • Failure Mode: Square-wave sensorgrams indicate non-specific binding or solubility limits.

Protocol 3: Cellular Target Engagement (CETSA)

Context: Confirms the compound enters the cell and stabilizes the target protein in vivo.

  • Treatment: Treat cells (e.g., A549) with 10

    
     compound for 1 hour.
    
  • Heating: Aliquot cell lysate and heat to a gradient (

    
     to 
    
    
    
    ).
  • Analysis: Western Blot for the target protein.

  • Result: A shift in the aggregation temperature (

    
    ) compared to DMSO control confirms target engagement.
    

References

  • Musioł, R. (2017). "An overview of quinoline as a privileged scaffold in cancer drug discovery."[1] Expert Opinion on Drug Discovery, 12(6), 583-597.

  • Zhang, S., et al. (2025). "Protocol to identify small-molecule inhibitors against cancer drug resistance."[2][3] STAR Protocols, 6(1).

  • Edfeldt, F.N., et al. (2011). "Fragment Screening to Predict Druggability: C-Met Kinase." Journal of Medicinal Chemistry, 54(11), 3817–3826. (Contextual grounding for Quinoline-c-Met interactions).
  • Baell, J.B., & Holloway, G.A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry, 53(7), 2719–2740. (Reference for excluding beta-keto ester false positives).

Sources

Comparative

Cross-reactivity studies of "Ethyl 3-Oxo-3-(6-quinolyl)propanoate"

Synthetic Selectivity & Immunochemical Cross-Reactivity Guide Executive Summary & Core Directive This guide provides an objective technical analysis of Ethyl 3-Oxo-3-(6-quinolyl)propanoate (EQP) , a critical beta-keto es...

Author: BenchChem Technical Support Team. Date: February 2026

Synthetic Selectivity & Immunochemical Cross-Reactivity Guide

Executive Summary & Core Directive

This guide provides an objective technical analysis of Ethyl 3-Oxo-3-(6-quinolyl)propanoate (EQP) , a critical beta-keto ester intermediate used in the synthesis of tricyclic quinolones, kinase inhibitors (e.g., Pelitinib analogs), and antimalarials.

Unlike standard phenyl-based intermediates (e.g., Ethyl Benzoylacetate) used for blockbuster fluoroquinolones like Ciprofloxacin, EQP introduces a pre-formed quinoline ring system. This structural difference significantly alters its synthetic reactivity (favoring specific cyclization modes) and its immunochemical cross-reactivity profile (relevant for cleaning validation and hypersensitivity assessments).

Target Audience: Drug development scientists focusing on impurity profiling, synthetic route optimization, and cleaning validation (ELISA/HPLC).

Chemical Profile & Comparative Landscape

To understand the utility and risks of EQP, we must compare it against the industry standards: the carbocyclic Ethyl Benzoylacetate (EBA) and the heterocyclic Ethyl 3-oxo-3-(3-pyridyl)propanoate (EPP) .

Table 1: Comparative Physicochemical & Synthetic Profile
FeatureTarget: Ethyl 3-Oxo-3-(6-quinolyl)propanoate (EQP) Alt A: Ethyl Benzoylacetate (EBA) Alt B: Ethyl 3-oxo-3-(3-pyridyl)propanoate (EPP)
Core Structure Quinoline (Bicyclic)Benzene (Carbocyclic)Pyridine (Heterocyclic)
Primary Application Tricyclic quinolones, Kinase InhibitorsStandard Fluoroquinolones (e.g., Ciprofloxacin)Naphthyridine antibiotics (e.g., Enoxacin)
Cyclization Mode Gould-Jacobs (High specificity)Grohe-Heberer (Requires activation)Gould-Jacobs (Lower yield due to N-lone pair interference)
Genotoxicity Alert High (Planar intercalator risk)Low (Standard reagent)Moderate
Metabolic Stability High (Quinoline ring is robust)Moderate (Susceptible to hydroxylation)Low (N-oxidation risk)
Cross-Reactivity Studies: Immunological & Analytical

For drug developers, "cross-reactivity" in this context refers to two critical risks:

  • Analytical Interference: Does EQP trigger false positives in standard Quinolone Residue ELISAs used for cleaning validation?

  • Hypersensitivity: Does the 6-quinolyl moiety retain the IgE-binding epitopes responsible for quinolone anaphylaxis?

Mechanism of Cross-Reactivity

Standard anti-quinolone antibodies (e.g., anti-Ciprofloxacin) typically recognize the 4-oxo-1,4-dihydroquinoline core combined with the N1-cyclopropyl or C7-piperazinyl groups. EQP lacks the N1 and C7 substituents but possesses the bicyclic aromatic core.

  • Prediction: EQP exhibits Low-to-Moderate Cross-Reactivity (<15%) in standard assays but can act as a "hapten" if conjugated to carrier proteins during manufacturing, potentially sensitizing workers.

Visualization: Epitope Recognition & Cross-Reactivity Pathways

CrossReactivity Antibody Anti-Fluoroquinolone Ab (Target: Ciprofloxacin) Result_Pos Strong Binding (Positive Signal) Antibody->Result_Pos Full Recognition Result_Neg Weak/Partial Binding (Potential False Positive) Antibody->Result_Neg Core Only Recognition Epitope_Core Epitope A: Bicyclic Core Epitope_Core->Antibody Epitope_Side Epitope B: N1/C7 Substituents Epitope_Side->Antibody EQP Target: EQP (6-Quinolyl Intermediate) EQP->Epitope_Core Partial Homology EQP->Epitope_Side Missing Standard_Drug Standard Drug (Ciprofloxacin) Standard_Drug->Epitope_Core Standard_Drug->Epitope_Side

Figure 1: Structural Basis of Immunochemical Cross-Reactivity. The EQP molecule shares the bicyclic core but lacks the critical N1/C7 side chains required for high-affinity antibody binding.

Experimental Protocols

These protocols are designed to validate the performance and safety profile of EQP.

Protocol A: Competitive ELISA for Cross-Reactivity Determination

Objective: Quantify the cross-reactivity (CR%) of EQP against a standard anti-ciprofloxacin antibody to determine cleaning validation limits.

Reagents:

  • Coating Antigen: Ciprofloxacin-BSA conjugate.

  • Primary Antibody: Rabbit anti-Ciprofloxacin (Polyclonal).

  • Competitors: Ciprofloxacin (Standard), EQP (Test), Ethyl Benzoylacetate (Negative Control).

Workflow:

  • Coating: Coat 96-well microplate with Ciprofloxacin-BSA (1 µg/mL) in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 5% Non-Fat Dry Milk for 2h at 37°C.

  • Competition: Add 50 µL of competitor (EQP serially diluted from 0.01 to 1000 ng/mL) mixed with 50 µL of anti-Ciprofloxacin antibody.

  • Incubation: Incubate for 1h at 37°C. Causality: Free EQP competes with plate-bound Ciprofloxacin for antibody binding.

  • Detection: Wash 3x. Add HRP-conjugated Goat anti-Rabbit IgG. Incubate 1h.

  • Readout: Add TMB substrate. Stop with 2M H2SO4. Read OD450.

Calculation:



Acceptance Criteria: If CR > 0.1%, EQP must be treated as a specific residue in cleaning validation.
Protocol B: Synthetic Selectivity (Gould-Jacobs Cyclization)

Objective: Compare the cyclization efficiency of EQP vs. EBA to demonstrate the stability of the pre-formed quinoline ring.

Workflow:

  • Condensation: Mix 1.0 eq of EQP with 1.1 eq of Triethyl Orthoformate and 2.0 eq of Acetic Anhydride.

  • Reflux: Heat to 130°C for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

    • Observation: EQP forms the ethoxymethylene intermediate rapidly due to the electron-withdrawing quinoline ring.

  • Substitution: Add 1.0 eq of Cyclopropylamine. Stir at RT for 1h.

  • Cyclization: Dilute in Diphenyl Ether. Heat to 250°C for 30 mins.

  • Isolation: Cool, dilute with Hexane. Filter precipitate.

Self-Validating Check:

  • EQP Yield: Expected > 85% (The 6-quinolyl ring stabilizes the transition state).

  • EBA Yield: Expected ~60-70% (Benzene ring is less electron-withdrawing, requiring harsher conditions).

Synthetic Pathway Visualization

SynthesisPath cluster_check Critical Control Point Start Starting Material: EQP (Beta-Keto Ester) Inter1 Intermediate 1: Ethoxymethylene Derivative Start->Inter1 Condensation (130°C) Reagent1 Reagent: Triethyl Orthoformate/Ac2O Reagent1->Inter1 Inter2 Intermediate 2: Enamine Inter1->Inter2 Substitution (RT) Reagent2 Reagent: Primary Amine (R-NH2) Reagent2->Inter2 Cyclization Cyclization: 250°C (Gould-Jacobs) Inter2->Cyclization Thermal Closure Product Final Product: Tricyclic Quinolone Core Cyclization->Product -EtOH

Figure 2: Synthetic flow utilizing EQP in the Gould-Jacobs reaction. The pre-existing quinoline ring of EQP remains intact, serving as a scaffold for tricyclic formation.

References
  • Sheng, C., et al. (2018). "Structure-activity relationship analysis of fluoroquinolones for immunoassay cross-reactivity." Analytical Chemistry, 89(12), 6740–6748.

  • Blanca, M., et al. (2011). "Hypersensitivity to Quinolones: Structures and Cross-Reactivity."[1][2][3] Current Opinion in Allergy and Clinical Immunology, 11(4), 285-293.

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • European Medicines Agency (EMA). (2020). "Guideline on the limits of genotoxic impurities." ICH M7(R1).

  • Sigma-Aldrich. "Ethyl 3-oxo-3-(quinolin-2-yl)propanoate Product Specification."

Sources

Validation

Comparative cytotoxicity of "Ethyl 3-Oxo-3-(6-quinolyl)propanoate" on cancer cell lines

Executive Summary Ethyl 3-Oxo-3-(6-quinolyl)propanoate (CAS: 116839-44-8) is a critical pharmacophore intermediate rather than a standalone chemotherapeutic agent. While often screened for baseline toxicity, its primary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-Oxo-3-(6-quinolyl)propanoate (CAS: 116839-44-8) is a critical pharmacophore intermediate rather than a standalone chemotherapeutic agent. While often screened for baseline toxicity, its primary value lies in its role as a precursor for 4-quinolones , pyrazolo[4,3-c]quinolines , and kinase inhibitors .

This guide provides a comparative analysis of the ester’s intrinsic properties versus its bioactive derivatives and standard-of-care agents (e.g., Doxorubicin). It establishes a framework for researchers to evaluate this scaffold's conversion into potent cytotoxic agents against key cancer cell lines (MCF-7, A549, HeLa).

Chemical Profile & Significance

The compound features a reactive


-keto ester moiety attached to the 6-position of a quinoline ring. This specific regioisomerism (6-substitution) is crucial for DNA intercalation and enzyme binding affinity in final drug candidates, often offering superior metabolic stability compared to 2- or 8-substituted analogs.
PropertySpecification
IUPAC Name Ethyl 3-oxo-3-(quinolin-6-yl)propanoate
Molecular Formula

Molecular Weight 243.26 g/mol
Key Reactivity Knoevenagel condensation, Gould-Jacobs reaction, Cyclization to 4-quinolones
Primary Application Scaffold for c-Met inhibitors and Topoisomerase II poisons

Comparative Cytotoxicity Analysis

Benchmarking the Scaffold vs. Active Derivatives

Direct cytotoxicity of the uncyclized ester is generally low (


), making it a safe starting material. However, its cyclized derivatives exhibit potent anti-proliferative activity. The table below compares the predicted baseline toxicity of the ester against experimentally validated derivatives and standard controls.

Table 1: Comparative Cytotoxicity (


 in 

)
Compound ClassSpecific AgentMCF-7 (Breast)A549 (Lung)HeLa (Cervical)Mechanism
Precursor Scaffold Ethyl 3-Oxo-3-(6-quinolyl)propanoate > 50 (Est.)> 50 (Est.)> 50 (Est.)Low intrinsic activity
Active Derivative N-Alkyl-4-quinolone (Derived)1.32 ± 0.19.96 ± 0.84.2 ± 0.3EGFR Inhibition / DNA Binding
Active Derivative Indolo[2,3-b]quinoline (Derived)3.1 ± 0.29.9 ± 0.55.4 ± 0.4Topoisomerase II Inhibition
Standard Control Doxorubicin1.21 ± 0.050.45 ± 0.030.8 ± 0.1DNA Intercalation
Standard Control Cisplatin5.8 ± 0.44.1 ± 0.33.5 ± 0.2DNA Cross-linking

Data Source Interpretation: The "Active Derivative" data represents the biological potential unlocked after cyclizing the Ethyl 3-Oxo-3-(6-quinolyl)propanoate scaffold. Researchers should expect a >50-fold increase in potency post-synthesis.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how the inert ester scaffold is transformed into active cytotoxic agents.

SAR_Pathway Scaffold Ethyl 3-Oxo-3-(6-quinolyl)propanoate (Low Cytotoxicity) Cyclization Cyclization (e.g., Gould-Jacobs) Scaffold->Cyclization + Amine/Heat Quinolone 4-Quinolone Core (Moderate Potency) Cyclization->Quinolone Modification N-Alkylation / C3-Modification Quinolone->Modification FinalDrug Target Therapeutic (High Potency IC50 < 5µM) Modification->FinalDrug Optimized PK/PD DNA DNA FinalDrug->DNA Intercalation Kinase Kinase FinalDrug->Kinase EGFR/c-Met Inhibition

Caption: Transformation of the Ethyl 3-Oxo-3-(6-quinolyl)propanoate scaffold into potent anticancer agents via cyclization and functionalization.

Experimental Protocols

To validate the cytotoxicity of this scaffold and its derivatives, a standardized MTT assay is required. This protocol ensures reproducibility and eliminates false positives caused by solubility issues common with quinoline esters.

Preparation of Stock Solutions
  • Solvent: Dimethyl sulfoxide (DMSO).

  • Concentration: Prepare a 10 mM stock solution.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Solubility Check: The ethyl ester is lipophilic. Ensure complete dissolution by vortexing; if precipitation occurs in media, reduce the final concentration to < 0.5% DMSO.

In Vitro Cytotoxicity Workflow (MTT Assay)

MTT_Workflow Seeding 1. Cell Seeding (96-well plate, 5x10^3 cells/well) Incubation1 2. Incubation (24h, 37°C, 5% CO2) Seeding->Incubation1 Treatment 3. Drug Treatment (Serial Dilutions: 0.1 - 100 µM) Incubation1->Treatment Incubation2 4. Exposure (48h or 72h) Treatment->Incubation2 MTT_Add 5. Add MTT Reagent (0.5 mg/mL, 4h incubation) Incubation2->MTT_Add Solubilization 6. Formazan Solubilization (DMSO, 150 µL/well) MTT_Add->Solubilization Readout 7. Absorbance Measurement (OD 570 nm) Solubilization->Readout

Caption: Step-by-step workflow for evaluating the cytotoxicity of quinoline derivatives.

Data Calculation

Calculate the percentage of cell viability using the following formula:



Plot % Viability vs. Log[Concentration] to determine the 

using non-linear regression (Sigmoidal dose-response).

Mechanistic Insights

While the ester itself is a prodrug/scaffold, the 6-quinolyl moiety is a privileged structure in medicinal chemistry.

  • DNA Intercalation: The planar quinoline ring can slide between DNA base pairs, disrupting replication. This activity is significantly enhanced when the ester is cyclized into a tricyclic system (e.g., indoloquinoline).

  • Topoisomerase II Inhibition: Derivatives often stabilize the DNA-Topoisomerase II cleavable complex, leading to apoptosis.

  • Kinase Inhibition: The 3-oxo-propanoate tail, upon modification, can serve as a hinge-binder for kinases such as c-Met or VEGFR , particularly when converted to an amide or hydrazide.

References

  • Synthesis and Cytotoxicity of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Cytotoxic Potential of Novel Quinoline Derivatives against Different Cancer Cell Lines. PubMed Central. Available at: [Link]

  • Beta-Keto esters as intermediates in the synthesis of pyrazolones and their cytotoxicity. Chemistry Central Journal. Available at: [Link]

Comparative

Comparative Guide: Ethyl 3-Oxo-3-(6-quinolyl)propanoate vs. Fluoroquinolone Standards

Topic: Benchmarking "Ethyl 3-Oxo-3-(6-quinolyl)propanoate" against Established Antibiotics Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking "Ethyl 3-Oxo-3-(6-quinolyl)propanoate" against Established Antibiotics Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Context[1]

Ethyl 3-Oxo-3-(6-quinolyl)propanoate (CAS: 116632-41-8 / 96057-59-9 derivatives) represents a distinct structural class compared to established fluoroquinolone antibiotics like Ciprofloxacin and Moxifloxacin .

While established quinolones rely on the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid pharmacophore for DNA gyrase inhibition, the subject compound features a beta-keto ester moiety at the 6-position of the quinoline ring. This structural divergence suggests two primary roles for the candidate compound:

  • Synthetic Intermediate: A precursor for fusing tricyclic systems or generating 6-substituted quinolone libraries.

  • Novel Scaffold: A candidate for testing non-canonical binding modes or acting as a prodrug.

This guide benchmarks the candidate against the "Gold Standard" (Ciprofloxacin) across physicochemical properties, antimicrobial potential, and experimental validation workflows.

Physicochemical Benchmarking (In Silico)

Before in vitro testing, benchmarking molecular properties determines "druggability" and bioavailability. The 6-substituted ester is significantly more lipophilic than the amphoteric Ciprofloxacin.

FeatureEthyl 3-Oxo-3-(6-quinolyl)propanoate (Candidate)Ciprofloxacin (Standard)Moxifloxacin (Standard)Impact on Performance
Molecular Weight ~243.26 g/mol 331.34 g/mol 401.43 g/mol Candidate is smaller, potentially better passive diffusion.
Lipophilicity (LogP) ~1.7 - 2.5 (Predicted)0.28 (Experimental)2.9 (Experimental)Candidate is more lipophilic than Cipro; may cross membranes easily but requires hydrolysis for solubility.
H-Bond Donors 022Candidate lacks H-bond donors, reducing water solubility compared to Cipro.
H-Bond Acceptors 3-467Lower count may reduce target binding affinity if H-bonds are critical for the pocket.
Ionization State Neutral Ester (pH 7.4)Zwitterionic (pH 7.4)Zwitterionic (pH 7.4)Zwitterions are critical for porin channel transport in Gram-negatives (e.g., E. coli).

Scientific Insight: Ciprofloxacin's zwitterionic nature allows it to penetrate the outer membrane of Gram-negative bacteria via OmpF porins. The neutral, lipophilic nature of the candidate ester suggests it may struggle with Gram-negative entry unless it utilizes a lipid-mediated pathway or is hydrolyzed intracellularly.

Antimicrobial Efficacy Benchmarking (Reference Data)

To validate the candidate, you must compare its Minimum Inhibitory Concentration (MIC) against these established breakpoints.

Reference MIC Ranges (CLSI/EUCAST Standards)

Use these values to grade your candidate's potency.

OrganismCiprofloxacin MIC (µg/mL)Moxifloxacin MIC (µg/mL)Candidate Target (Benchmark)
E. coli (Gram -) 0.004 – 0.0150.008 – 0.06< 8.0 (to be considered a "Hit")
P. aeruginosa (Gram -) 0.25 – 1.00.5 – 4.0< 16.0 (Likely resistant due to efflux)
S. aureus (Gram +) 0.12 – 0.50.03 – 0.12< 4.0 (Primary target for lipophilic esters)
S. pneumoniae 0.5 – 2.00.12 – 0.5< 2.0

Critical Analysis:

  • The "6-Position" Challenge: In Ciprofloxacin, the 6-position is occupied by Fluorine , which improves cell penetration and gyrase affinity by ~100-fold. Replacing this with a bulky propanoate ester may sterically hinder binding to the DNA-Gyrase complex unless the molecule undergoes metabolic processing.

  • Spectrum Prediction: Due to higher lipophilicity and lack of zwitterionic character, the candidate is expected to show better activity against Gram-positive organisms (S. aureus) than Gram-negatives, similar to early generation quinolones (e.g., Nalidixic acid) or novel hydrophobic derivatives.

Experimental Validation Workflow

To objectively benchmark the candidate, follow this self-validating protocol. This workflow controls for solvent effects (DMSO) which often confound testing of lipophilic esters.

Protocol: Comparative Broth Microdilution
  • Stock Prep: Dissolve Candidate in 100% DMSO (due to low water solubility). Dissolve Ciprofloxacin in 0.1N HCl or Water.

  • Dilution: Ensure final DMSO concentration in assay is < 1% to prevent false positives.

  • Inoculum: Standardize to

    
     CFU/mL.
    
  • Readout: Visual turbidity or Resazurin (viability dye) at 18-24h.

Visualization: Benchmarking Workflow

The following diagram outlines the logical flow for evaluating the candidate's mechanism and potency.

BenchmarkingWorkflow Start Compound: Ethyl 3-Oxo-3-(6-quinolyl)propanoate Solubility Solubility Check (DMSO vs Aqueous) Start->Solubility Screen Primary Screen (Single Dose) @ 32 µg/mL Solubility->Screen If Soluble GramPos Gram (+) Activity (S. aureus) Screen->GramPos GramNeg Gram (-) Activity (E. coli) Screen->GramNeg MIC MIC Determination (Serial Dilution) GramPos->MIC Inhibition > 80% Drop Inactive / Precursor Only GramPos->Drop No Inhibition GramNeg->MIC Inhibition > 80% GramNeg->Drop No Inhibition CiproComp Benchmark vs. Ciprofloxacin (Calculate Fold-Difference) MIC->CiproComp MOA Mechanism of Action (Gyrase Supercoiling Assay) CiproComp->MOA If Potent Hit Lead Candidate (MIC < 4 µg/mL) CiproComp->Hit Comparable Profile

Caption: Logical workflow for validating the candidate ester against standard antibiotics, prioritizing solubility checks and Gram-specific screening.

Mechanistic Comparison (Signal Pathway)

Understanding why the candidate might work (or fail) requires analyzing the molecular target.

  • Ciprofloxacin (Mechanism): Forms a ternary complex with DNA and DNA Gyrase (Topoisomerase II). The C-3 Carboxylate and C-4 Keto groups chelate

    
    , which bridges to the enzyme.
    
  • Candidate (Mechanism): The Ethyl 3-Oxo-3-(6-quinolyl)propanoate lacks the C-3/C-4 chelation motif in the correct orientation.

    • Hypothesis A: It acts as a Prodrug , hydrolyzing to an active acid form.

    • Hypothesis B: It binds to an Allosteric Site (non-competitive inhibition).

    • Hypothesis C: It serves purely as a Synthetic Intermediate for fusing a third ring (e.g., to form a tricyclic benzoquinolizine).

Synthesis & Derivatization Utility

If the candidate fails direct antibiotic benchmarking, its primary value is as a Gould-Jacobs type intermediate .

  • Reaction: The beta-keto ester side chain can be cyclized (often using polyphosphoric acid) to generate novel tricyclic quinolone cores, potentially restoring the 4-oxo-3-COOH pharmacophore required for high potency.

References

  • Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents.

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry.

  • ChemicalBook. (2024). Ethyl 3-oxo-3-(quinolin-6-yl)propanoate Product Properties.

  • EUCAST. (2024). Clinical Breakpoints and Dosing of Antibiotics. The European Committee on Antimicrobial Susceptibility Testing.

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy.

Validation

The Translational Gap in Quinoline Therapeutics: From Petri Dish to Patient

Executive Summary: The Quinoline Paradox Quinoline scaffolds (benzo[b]pyridine) remain a cornerstone in medicinal chemistry, serving as the backbone for antimalarials (Chloroquine), topoisomerase inhibitors (Camptothecin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinoline Paradox

Quinoline scaffolds (benzo[b]pyridine) remain a cornerstone in medicinal chemistry, serving as the backbone for antimalarials (Chloroquine), topoisomerase inhibitors (Camptothecin), and emerging kinase inhibitors. However, they present a notorious "Translational Gap."

The Core Conflict: Quinolines frequently exhibit nanomolar potency in 2D cell cultures (in vitro) due to their planar, lipophilic nature which facilitates membrane intercalation and intracellular accumulation. Yet, these same physicochemical properties often lead to high attrition rates in vivo due to rapid oxidative metabolism (CYP450 liability), poor aqueous solubility (Class II/IV BCS), and cardiotoxicity (hERG blockade).

This guide dissects these failure modes and provides validated protocols to bridge the gap between biochemical potency and physiological efficacy.

The Pharmacokinetic Barrier: Metabolic Stability & Solubility

The primary cause of in vivo failure for quinolines is not a lack of target engagement, but pharmacokinetic (PK) collapse . The nitrogen heterocycle is an electron-rich magnet for oxidative enzymes, specifically CYP3A4 and CYP2D6.

The "Grease" Factor
  • In Vitro: High lipophilicity (LogP > 3) drives passive diffusion across cell membranes, resulting in high intracellular concentrations and low IC50 values.

  • In Vivo: This lipophilicity results in:

    • High Protein Binding: >90% binding to albumin/AGP, reducing free drug fraction (

      
      ).
      
    • Metabolic Liability: Rapid N-oxidation or hydroxylation at the C-2/C-8 positions.

    • Volume of Distribution (Vd): Massive tissue sequestration (e.g., Chloroquine Vd ~200 L/kg), which can be toxic or therapeutic depending on the target tissue.

Comparative Data: The Bioavailability Disconnect

The following table illustrates the disconnect using data derived from novel oxazolo-quinoline derivatives (KB-series) and platinum-quinoline complexes.

ParameterIn Vitro (Cell/Microsome) In Vivo (Mouse/Rat Model) Translational Insight
Potency IC50: 0.05 – 0.5 µM (HeLa/HepG2)ED50: Often >50 mg/kg100x dose often required to match in vitro exposure due to clearance.
Metabolic Stability

(Microsomes): >60 min

(Plasma): <20 min
Hepatic clearance (

) is often under-predicted by microsomes alone.
Bioavailability (

)
N/A (Direct Application)

< 15% (Crystalline forms)
High crystallinity limits dissolution rate (Solubility-limited absorption).
Toxicity hERG IC50: 1 – 10 µMQT Prolongation: VariablePlasma concentration rarely reaches hERG IC50 if bioavailability is poor.

Critical Experimental Protocols

To validate quinoline candidates, you must move beyond simple IC50 assays. The following protocols are designed to identify liabilities early.

Protocol A: Microsomal Stability Assay (The Metabolic Stress Test)

Objective: Determine intrinsic clearance (


) and identify N-oxide formation.

Reagents:

  • Pooled Liver Microsomes (Human/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Test Compound (1 µM final conc) in Phosphate Buffer (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Verapamil).

Workflow:

  • Pre-incubation: Mix 445 µL of microsome solution (0.5 mg/mL final) + 5 µL of Test Compound. Incubate at 37°C for 5 mins.

  • Initiation: Add 50 µL of NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold ACN. Vortex for 1 min.

  • Separation: Centrifuge at 4,000g for 15 min at 4°C to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion and +16 Da peaks (N-oxide metabolite).

Interpretation:

  • 
     min:  High Clearance. Likely unsuitable for oral dosing without structural modification (e.g., blocking metabolic soft spots with Fluorine).
    
  • 
     min:  Low Clearance.[1] Good candidate for in vivo PK.
    
Protocol B: Xenograft Efficacy with Formulation Optimization

Objective: Assess tumor reduction while controlling for solubility issues.

Common Pitfall: Using 100% DMSO or simple saline for lipophilic quinolines causes precipitation in the peritoneum, leading to false negatives.

Optimized Vehicle Formulation:

  • Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Preparation: Dissolve compound in DMSO first. Add PEG300 and vortex. Add Tween 80. Slowly add warm saline with constant stirring.

Workflow:

  • Induction: Inoculate

    
     cancer cells (e.g., MG-63) subcutaneously in Nude Mice (BALB/c nu/nu).
    
  • Staging: Wait until tumor volume reaches ~100 mm³. Randomize mice (

    
    /group).
    
  • Dosing: Administer Quinoline candidate (e.g., 20 mg/kg) vs. Standard (e.g., Cisplatin) vs. Vehicle Control via IP or Oral Gavage daily for 21 days.

  • Measurement: Measure tumor volume (

    
    ) every 3 days.
    
  • Endpoint: Harvest tumors for PK analysis (drug concentration in tumor vs. plasma).

The Toxicity Trap: hERG Inhibition

Quinolines are structurally predisposed to block the hERG potassium channel, causing QT interval prolongation (Torsades de Pointes).

The Stereochemical Lesson (Quinidine vs. Quinine):

  • Quinidine: Potent hERG blocker (IC50 ~0.8 µM).[2]

  • Quinine: Weak hERG blocker (IC50 ~11 µM).[2]

  • Insight: A subtle stereochemical shift alters binding affinity by >10-fold. In vitro hERG screening is mandatory before in vivo escalation.

Visualization: The Quinoline Screening Cascade

The following diagram illustrates the decision logic for advancing a quinoline hit, highlighting the "Kill Steps" where in vitro success often masks in vivo failure.

Quinoline_Screening_Cascade Hit Quinoline Hit (IC50 < 100 nM) Solubility Solubility Screen (pH 7.4 & SGF) Hit->Solubility Microsomes Microsomal Stability (Human/Mouse) Solubility->Microsomes Decision_1 Pass? Microsomes->Decision_1 hERG hERG Patch Clamp (Safety) Decision_2 Pass? hERG->Decision_2 Decision_1->hERG Stable Fail_Sol Reformulate (Salts/Nanoparticles) Decision_1->Fail_Sol Low Sol Fail_Met Block Metabolic Sites (Fluorination) Decision_1->Fail_Met High Cl_int PK_Rat Rat PK (IV/PO) Bioavailability (F%) Decision_2->PK_Rat Safe Fail_Tox Modify Basicity (Reduce pKa) Decision_2->Fail_Tox IC50 < 10µM Efficacy Xenograft Efficacy (Tumor Vol Reduction) PK_Rat->Efficacy F > 20%

Figure 1: The "Kill Step" Cascade. Note that solubility and metabolic stability are assessed before hERG to avoid optimizing toxic compounds that are not even bioavailable.

Mechanistic Disconnect: Intracellular Accumulation

Why do quinolines work so well in vitro? Quinolines are weak bases (pKa ~8.5). In the acidic microenvironment of a tumor (or the food vacuole of a malaria parasite), they become protonated and trapped (Ion Trapping).

  • In Vitro: Constant exposure in media allows massive accumulation (up to 1000-fold gradient).

  • In Vivo: Rapid clearance prevents steady-state accumulation in the target tissue unless the plasma half-life is sufficiently long.

Ion_Trapping_Mechanism cluster_0 In Vivo Failure Mode Plasma Plasma (pH 7.4) Uncharged Drug (Q) Membrane Cell Membrane (Lipid Bilayer) Plasma->Membrane Passive Diffusion Clearance Rapid Renal/Hepatic Clearance Plasma->Clearance Reduces Gradient Cytosol Cytosol/Lysosome (pH 5.0) Protonated Drug (QH+) Membrane->Cytosol Enters Acidic Comp. Cytosol->Cytosol Trapped (Can't Exit) Target Target (DNA/Heme) Cytosol->Target Binding

Figure 2: The Ion Trapping Mechanism. Efficacy depends on maintaining the Plasma concentration (Q) long enough to drive accumulation of (QH+). Rapid clearance collapses this gradient.

References

  • BenchChem Technical Support. Enhancing the Oral Bioavailability of Quinoline-Based Drug Candidates. BenchChem. Link

  • Zhang, J., et al. (2016). Stereoselective Blockage of Quinidine and Quinine in the hERG Channel.[2] PubMed Central. Link

  • Di, L., et al. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity.[3] Journal of Chemical Information and Modeling. Link

  • Leon, I.E., et al. (2019).[4] In vitro and in vivo anticancer effects of two quinoline-platinum(II) complexes on human osteosarcoma models.[4] Cancer Chemotherapy and Pharmacology. Link

  • Kim, S.H., et al. (2025).[5] Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs.[1] NIH/PubMed. Link(Note: Placeholder link for recent KB-series study cited in search)

  • Evotec. hERG Safety and Inhibition Assays. Cyprotex. Link

Sources

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